5-(1,1-Dimethylbutyl)resorcinol
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
180415-84-3 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
5-(2-methylpentan-2-yl)benzene-1,3-diol |
InChI |
InChI=1S/C12H18O2/c1-4-5-12(2,3)9-6-10(13)8-11(14)7-9/h6-8,13-14H,4-5H2,1-3H3 |
InChI Key |
QEPQVDCYJKTYAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)C1=CC(=CC(=C1)O)O |
Origin of Product |
United States |
Foundational & Exploratory
5-(1,1-Dimethylbutyl)resorcinol mechanism of action on tyrosinase
An In-depth Technical Guide on the Mechanism of Action of 5-(1,1-Dimethylbutyl)resorcinol on Tyrosinase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hyperpigmentary disorders are a significant concern in dermatology and cosmetics, driving the search for effective and safe depigmenting agents. The enzyme tyrosinase is the rate-limiting and essential enzyme in the biosynthesis of melanin, making it a primary target for inhibitors. Among the various classes of tyrosinase inhibitors, 4-substituted resorcinol derivatives have emerged as highly potent and clinically effective agents. This technical guide provides a comprehensive overview of the mechanism of action of this compound and its closely related analogues, such as 4-butylresorcinol and Thiamidol, on the tyrosinase enzyme. It details the inhibitory kinetics, structure-activity relationships, and the experimental protocols used to characterize these interactions, offering a valuable resource for researchers and professionals in the field.
Introduction to Melanogenesis and the Role of Tyrosinase
Melanin, the primary determinant of skin, hair, and eye color, is produced in specialized organelles called melanosomes within melanocytes. The process, known as melanogenesis, is a complex pathway initiated by the amino acid L-tyrosine. Tyrosinase (EC 1.14.18.1), a copper-containing metalloenzyme, plays a pivotal role by catalyzing the first two rate-limiting steps:
-
The hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).
-
The oxidation of L-DOPA to dopaquinone.
Following these initial steps, a series of enzymatic and spontaneous reactions lead to the formation of two types of melanin: the black/brown eumelanin and the red/yellow pheomelanin. Overproduction or irregular distribution of melanin results in various hyperpigmentary disorders such as melasma, age spots, and post-inflammatory hyperpigmentation (PIH)[1][2]. Consequently, the inhibition of tyrosinase is the most direct and targeted approach for developing skin-lightening and depigmenting agents[3][4].
Resorcinol Derivatives as Potent Tyrosinase Inhibitors
The resorcinol (1,3-dihydroxybenzene) scaffold is a well-established motif in the design of tyrosinase inhibitors[5][6]. The 4-substituted resorcinol derivatives, in particular, have demonstrated superior inhibitory activity against human tyrosinase compared to many other compounds, including hydroquinone, kojic acid, and arbutin[4][7].
While this compound is not extensively documented under this specific nomenclature in primary literature, its structure belongs to the class of 4-alkylresorcinols. The mechanism of action can be thoroughly understood by examining its close and well-studied analogues, 4-n-butylresorcinol and the highly potent isobutylamido-thiazolyl-resorcinol (Thiamidol).
Core Mechanism of Action
The primary mechanism by which 4-substituted resorcinols, including this compound, inhibit melanogenesis is through the direct, reversible, and competitive inhibition of the tyrosinase enzyme .[8][9]
Binding to the Tyrosinase Active Site
Kinetic studies and molecular docking simulations have elucidated that these compounds bind to the active site of tyrosinase, preventing the natural substrate, L-tyrosine or L-DOPA, from binding. The resorcinol moiety is crucial for this interaction. It is believed to chelate the copper ions within the binuclear copper center of the enzyme's active site, thereby blocking its catalytic function.[6][10]
The structure-activity relationship studies suggest that compounds with a 4-substituted resorcinol skeleton are potent tyrosinase inhibitors[9]. The nature of the substituent at the 4th position significantly influences the inhibitory potency.
Competitive Inhibition Kinetics
Kinetic analyses, often visualized using Lineweaver-Burk plots, have demonstrated that resorcinol derivatives act as competitive inhibitors of tyrosinase[9][11]. This means the inhibitor and the substrate compete for the same active site on the free enzyme. The inhibitor's binding is reversible, and its effect can be overcome by increasing the substrate concentration. This competitive mechanism underscores that the hypopigmentary effect of these compounds is a direct result of tyrosinase inhibition, rather than indirect effects on cellular signaling pathways like ERK or Akt activation[8][12].
The Resorcinol-as-Substrate Debate
Some studies have proposed that under specific conditions, particularly in the presence of the oxy-tyrosinase form (Eox), certain resorcinol derivatives can act as slow substrates for the enzyme[13][14]. The enzyme may hydroxylate the resorcinol, leading to the formation of reactive quinones. However, even within this model, the overall effect is a reduction in melanin synthesis as the inhibitor competes with the natural substrate. For many potent derivatives like Thiamidol, the primary mode of action in cellular and clinical contexts is considered to be true, reversible inhibition[6].
Quantitative Data on Inhibitory Potency
A significant finding in the research of tyrosinase inhibitors is the difference in potency between mushroom and human tyrosinase. Many compounds that are effective against mushroom tyrosinase show poor efficacy on the human enzyme[1][15]. Resorcinol derivatives, especially 4-butylresorcinol and Thiamidol, are notable for their high potency against human tyrosinase.
Table 1: Comparison of IC50 Values for Various Tyrosinase Inhibitors
| Compound | Human Tyrosinase IC50 (µM) | Mushroom Tyrosinase IC50 (µM) | Reference(s) |
| Thiamidol | 1.1 | 108 | [15] |
| 4-n-Butylresorcinol | 21 | >100 | [4] |
| Hydroquinone | >4000 (weak inhibition) | ~100 | [4][7] |
| Kojic Acid | ~500 | ~15 | [4][7] |
| Arbutin | >5000 (weak inhibition) | ~450 | [4][7] |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower values indicate higher potency.
Visualizing the Mechanism and Workflow
Melanogenesis Signaling Pathway
The following diagram illustrates the central role of tyrosinase in the melanin synthesis pathway and the point of inhibition by 4-substituted resorcinols.
Caption: Inhibition of the melanogenesis pathway by 4-substituted resorcinols.
Structure-Activity Relationship (SAR) Logic
The potency of tyrosinase inhibition by resorcinol derivatives is governed by specific structural features.
Caption: Key structural determinants for the tyrosinase inhibitory activity of resorcinols.
Experimental Protocols for Evaluation
The characterization of tyrosinase inhibitors involves a series of standardized in vitro and cell-based assays.
In Vitro Tyrosinase Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on purified tyrosinase activity.
Methodology:
-
Enzyme and Substrate Preparation: Prepare a stock solution of mushroom or recombinant human tyrosinase in phosphate buffer (pH 6.8). Prepare a stock solution of L-DOPA in the same buffer.
-
Assay Setup: In a 96-well plate, add phosphate buffer, the test compound (e.g., this compound) at various concentrations, and the tyrosinase solution. A control well contains the buffer and enzyme without the inhibitor.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25-37°C) for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the L-DOPA solution to all wells to start the enzymatic reaction.
-
Spectrophotometric Measurement: Immediately measure the absorbance at 475-490 nm (the wavelength for dopachrome, the orange/red product of L-DOPA oxidation) at regular intervals for 10-20 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (V) for each concentration. The percentage of inhibition is calculated as: [(V_control - V_inhibitor) / V_control] * 100. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Experimental Workflow Diagram
Caption: Workflow for a standard in vitro tyrosinase inhibition assay.
Cellular Melanin Content Assay
Objective: To evaluate the efficacy of the inhibitor in a biological system by measuring melanin production in cultured melanocytes.
Methodology:
-
Cell Culture: Culture B16F10 mouse melanoma cells or human melanocytes in DMEM supplemented with 10% FBS[16].
-
Cell Seeding: Seed the cells in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a melanogenesis stimulator (e.g., α-Melanocyte-Stimulating Hormone, α-MSH) along with various concentrations of the test inhibitor.
-
Incubation: Incubate the cells for 48-72 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a solution of NaOH and DMSO.
-
Melanin Quantification: Measure the absorbance of the lysate at 405 nm. The melanin content is normalized to the total protein content of the cells (determined by a BCA or Bradford assay).
-
Cytotoxicity Assay: In parallel, perform an MTT or similar cell viability assay to ensure that the observed decrease in melanin is not due to cell death[16].
Conclusion
This compound, as a member of the 4-substituted resorcinol class, exerts its potent depigmenting effects primarily through the direct and competitive inhibition of tyrosinase . This mechanism involves binding to the enzyme's active site, thereby blocking the conversion of tyrosine to melanin precursors. The high efficacy of related compounds like 4-butylresorcinol and Thiamidol, particularly on human tyrosinase, has been robustly demonstrated through in vitro enzymatic assays and cellular models[2][4]. This targeted mechanism, combined with favorable clinical data on its analogues, positions this class of compounds as a cornerstone in the development of advanced treatments for hyperpigmentary disorders.
References
- 1. int.eucerin.com [int.eucerin.com]
- 2. Effective reduction of post‐inflammatory hyperpigmentation with the tyrosinase inhibitor isobutylamido‐thiazolyl‐resorcinol (Thiamidol) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. images-1.eucerin.com [images-1.eucerin.com]
- 4. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships of Thiazolyl Resorcinols, Potent and Selective Inhibitors of Human Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Inhibition of tyrosinase by flavonoids, stilbenes and related 4-substituted resorcinols: structure-activity investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 4-n-butylresorcinol, a depigmenting agent used in cosmetics, reacts with tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
The Structure-Activity Relationship of Alkylresorcinols in Melanogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of alkylresorcinols concerning their role in melanogenesis. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and dermatology. This document outlines the inhibitory effects of alkylresorcinols on key enzymatic processes in melanin synthesis, details the experimental methodologies used to evaluate these effects, and presents the underlying signaling pathways.
Introduction to Alkylresorcinols and Melanogenesis
Melanogenesis is the complex process of melanin synthesis, the primary pigment responsible for skin, hair, and eye color. While essential for protection against ultraviolet (UV) radiation, excessive or irregular melanin production can lead to hyperpigmentary disorders such as melasma, solar lentigo, and post-inflammatory hyperpigmentation. The key regulatory enzyme in this pathway is tyrosinase. Consequently, the inhibition of tyrosinase is a primary target for the development of skin-lightening agents.
Alkylresorcinols are a class of phenolic lipids naturally found in various biological sources, including whole grain cereals like wheat and rye. Their structure, characterized by a resorcinol (1,3-dihydroxybenzene) ring with an alkyl chain at the 4-position, has garnered significant interest for its therapeutic potential, including potent tyrosinase inhibitory activity. This guide focuses on the relationship between the chemical structure of these compounds and their efficacy in modulating melanogenesis.
Structure-Activity Relationship of Alkylresorcinols
The inhibitory potency of alkylresorcinols against tyrosinase is intrinsically linked to their molecular structure, particularly the nature of the alkyl chain.
The Resorcinol Moiety: The 1,3-dihydroxybenzene structure is crucial for the anti-melanogenic activity of these compounds. It is believed to act as a competitive inhibitor of tyrosinase by chelating the copper ions within the enzyme's active site, thereby preventing the binding of its natural substrate, L-tyrosine.
The Alkyl Chain: The length and branching of the alkyl chain at the 4-position significantly influence the inhibitory activity. Generally, an increase in the length of a linear alkyl chain enhances the inhibitory effect up to a certain point. This is attributed to increased lipophilicity, which facilitates better interaction with the hydrophobic domains of the tyrosinase enzyme.
One of the most extensively studied and effective alkylresorcinols is 4-n-butylresorcinol . Its butyl chain appears to provide an optimal balance of hydrophobicity and steric compatibility with the active site of tyrosinase, leading to potent inhibition.[1][2]
Quantitative Data on Tyrosinase Inhibition
The following table summarizes the inhibitory potency of various alkylresorcinols and other common skin-lightening agents against mushroom tyrosinase, presented as IC50 values (the concentration required to inhibit 50% of the enzyme's activity).
| Compound | IC50 (µM) | Source |
| 4-n-Butylresorcinol | 0.15 - 0.56 | [3] |
| 4-n-Hexylresorcinol | - | - |
| 4-n-Octylresorcinol | - | - |
| Kojic Acid | 10 - 20 | [2] |
| Arbutin | >1000 | [2] |
| Hydroquinone | 3.6 | - |
Note: IC50 values can vary depending on the experimental conditions and the source of the tyrosinase enzyme.
4-n-butylresorcinol consistently demonstrates superior inhibitory activity compared to widely used cosmetic ingredients like kojic acid and arbutin.[2]
Mechanism of Action
Alkylresorcinols, particularly 4-n-butylresorcinol, inhibit melanogenesis through a multi-faceted mechanism:
-
Direct Tyrosinase Inhibition: As competitive inhibitors, they bind to the active site of tyrosinase, preventing the catalysis of L-tyrosine to L-DOPA and subsequently to dopaquinone, the precursor for melanin synthesis.[3]
-
Enhanced Proteolytic Degradation of Tyrosinase: Studies have shown that 4-n-butylresorcinol can reduce the protein levels of tyrosinase in melanoma cells without affecting its mRNA levels. This is achieved by activating the p38 MAPK pathway, which leads to increased ubiquitination and subsequent proteolytic degradation of the tyrosinase enzyme.
-
Independence from the cAMP/MITF Pathway: The primary signaling cascade regulating melanogenesis involves the activation of the Melanocortin 1 Receptor (MC1R), leading to an increase in cyclic AMP (cAMP), activation of Protein Kinase A (PKA), phosphorylation of the CREB transcription factor, and subsequent expression of the Microphthalmia-associated Transcription Factor (MITF). MITF is the master regulator of melanogenic gene expression, including tyrosinase.[4] However, research indicates that the hypopigmentary effect of 4-n-butylresorcinol is not mediated through the downregulation of this pathway, but rather through its direct action on the tyrosinase enzyme.[1]
Signaling Pathways in Melanogenesis
The following diagram illustrates the primary signaling pathway involved in melanogenesis.
References
Technical Guide: 5-(1,1-Dimethylbutyl)resorcinol as a Key Intermediate in the Synthesis of Nabilone
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Nabilone is a synthetic cannabinoid and an analogue of dronabinol (Δ⁹-THC), the primary psychoactive component of cannabis.[1][2] Marketed under the brand name Cesamet®, it is a crucial therapeutic agent indicated for the management of chemotherapy-induced nausea and vomiting (CINV), particularly in patients who have not responded to conventional antiemetic treatments.[1][3][4] Nabilone's therapeutic effects are mediated through its activity as a partial agonist at the Cannabinoid-1 (CB1) and Cannabinoid-2 (CB2) receptors within the endocannabinoid system.[1][2][5]
The chemical synthesis of Nabilone is a multi-step process, the efficiency and success of which rely on the strategic use of key intermediates. One such pivotal starting material is 5-(1,1-Dimethylbutyl)resorcinol. This guide provides a detailed overview of the synthetic pathway originating from this resorcinol derivative, including quantitative data, experimental protocols, and the logical workflow involved in its transformation into the active pharmaceutical ingredient (API), Nabilone.
The Synthetic Pathway from this compound
The total synthesis of Nabilone involves the condensation of this compound with a suitable bicyclic precursor, followed by an acid-catalyzed cyclization to form the characteristic tricyclic dibenzo[b,d]pyran-9-one core of the Nabilone molecule. This two-step sequence is a common strategy employed for constructing the cannabinoid skeleton.
The overall transformation can be visualized as a Friedel-Crafts-type alkylation followed by an intramolecular cyclization/isomerization to achieve the thermodynamically stable trans isomer of Nabilone.
Caption: Synthetic pathway from this compound to Nabilone.
Quantitative Data Summary
The efficiency of the synthesis is highly dependent on the reaction conditions and the choice of catalysts. The yields for the key condensation and cyclization steps are critical metrics for process optimization. The following table summarizes representative yields reported in synthetic literature for analogous transformations.
| Reaction Step | Catalyst/Reagent | Solvent | Temperature | Yield (%) | Reference |
| Condensation | p-Toluenesulfonic acid | Trichloromethane | Room Temp. | ~70% | [6] |
| Isomerization / Ring Closure | Tin(IV) chloride (SnCl₄) | Dichloromethane | Not Specified | ~82% | [6] |
| Overall (from precursor) | - | - | - | ~45% | [7] |
Note: Yields can vary based on the precise nature of the bicyclic precursor and purification methods. The use of strong Lewis acids like tin tetrachloride can sometimes lead to challenging workups due to the formation of tin salt emulsions.[7]
Experimental Protocols
The following protocols are representative methodologies based on published synthetic routes. Researchers should adapt these procedures with appropriate safety precautions and laboratory techniques.
Step 1: Condensation of this compound
This procedure outlines the acid-catalyzed condensation to form the initial intermediate.
-
Materials:
-
This compound
-
Bicyclic ketone precursor (e.g., 1,5-dimethyl-bicyclo[3.1.0]hexan-2-one)
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Trichloromethane (chloroform) or Dichloromethane (solvent)
-
Sodium bicarbonate solution (for work-up)
-
Anhydrous magnesium sulfate (for drying)
-
-
Methodology:
-
To a stirred solution of this compound in trichloromethane at room temperature, add the bicyclic ketone precursor.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring for the consumption of starting materials by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by washing with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo to yield the crude condensed intermediate.
-
Purify the crude product via column chromatography (silica gel) to obtain the pure intermediate.
-
Step 2: Lewis Acid-Catalyzed Isomerization and Ring Closure
This procedure describes the final step to form the Nabilone structure.
-
Materials:
-
Condensed intermediate from Step 1
-
Tin(IV) chloride (SnCl₄) or Aluminum chloride (AlCl₃) (Lewis acid catalyst)
-
Anhydrous Dichloromethane (solvent)
-
Hydrochloric acid (dilute, for work-up)
-
Sodium bicarbonate solution (for work-up)
-
-
Methodology:
-
Dissolve the purified intermediate in anhydrous dichloromethane under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of tin(IV) chloride in dichloromethane to the cooled, stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the intermediate is consumed.
-
Carefully quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.
-
Separate the organic layer. Wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The resulting crude Nabilone is typically a mixture of isomers. Purify via column chromatography or recrystallization to isolate the desired (±)-trans-Nabilone.
-
Process Workflow and Biological Context
The synthesis of an API like Nabilone is part of a larger drug development workflow. Furthermore, understanding its mechanism of action is critical for its application.
General Drug Development Workflow
The journey from intermediate to a finished pharmaceutical product involves several critical stages beyond the core synthesis.
Caption: A generalized workflow for API development from synthesis to release.
Nabilone's Signaling Pathway
Nabilone exerts its antiemetic and analgesic effects by interacting with the endocannabinoid system. Its primary targets are the CB1 receptors, which are G-protein coupled receptors (GPCRs) predominantly located in the central nervous system.[1][5]
Caption: Simplified signaling pathway of Nabilone via the CB1 receptor.
Activation of the CB1 receptor by Nabilone leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine monophosphate (cAMP) levels.[6] This cascade ultimately modulates neurotransmitter release, reducing neuronal excitability in key areas of the brain, such as the vomiting center, which accounts for its potent antiemetic effects.[5]
References
- 1. Nabilone | C24H36O3 | CID 5284592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Nabilone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. What is the mechanism of Nabilone? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
The Decisive Role of the 1,1-Dimethylheptyl Moiety in High-Affinity Cannabinoid Receptor Engagement: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,1-dimethylheptyl (DMH) group, a bulky and lipophilic side chain, is a critical structural feature in a number of highly potent synthetic cannabinoids. Its incorporation into the classic cannabinoid scaffold dramatically enhances binding affinity for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, often resulting in compounds with potencies far exceeding that of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis. This technical guide provides an in-depth analysis of the structure-activity relationships conferred by the DMH moiety, detailed experimental protocols for assessing cannabinoid receptor binding and function, and a visualization of the associated signaling pathways.
The 1,1-Dimethylheptyl Moiety and Cannabinoid Receptor Affinity
The profound impact of the 1,1-dimethylheptyl side chain on cannabinoid receptor affinity is a cornerstone of synthetic cannabinoid research. This bulky alkyl group, when substituted at the C3 position of the phenolic ring of classical cannabinoids, significantly increases the binding affinity for both CB1 and CB2 receptors. This enhancement is largely attributed to the increased lipophilicity and the specific hydrophobic interactions the DMH group forms within the binding pockets of the receptors.
Classic examples of potent synthetic cannabinoids featuring the DMH moiety include HU-210 and CP 55,940. HU-210, a synthetic analog of Δ⁸-THC, demonstrates exceptionally high affinity for both CB1 and CB2 receptors, largely due to its dimethylheptyl side chain.[1] Similarly, CP 55,940, a non-classical bicyclic cannabinoid, also possesses high, non-selective affinity for both cannabinoid receptors.[1] The presence of the DMH group in these molecules leads to a much more potent and longer-lasting activity profile compared to their counterparts with a pentyl side chain, such as Δ⁹-THC.[1]
Quantitative Analysis of Cannabinoid Receptor Binding
The binding affinities of cannabinoids are typically determined through competitive radioligand binding assays and are expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of key cannabinoids, highlighting the significant contribution of the 1,1-dimethylheptyl moiety.
| Compound | Moiety at C3 | CB1 Ki (nM) | CB2 Ki (nM) | Reference(s) |
| Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) | n-Pentyl | ~40.7 | ~36.4 | [2] |
| HU-210 | 1,1-Dimethylheptyl | ~0.061 | ~0.52 | [1] |
| CP 55,940 | 1,1-Dimethylheptyl | ~0.9 | ~0.68 | [3] |
Experimental Protocols
Accurate assessment of cannabinoid receptor binding and functional activity is paramount in drug discovery and pharmacological research. The following are detailed methodologies for key in vitro assays.
Radioligand Competition Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the cannabinoid receptors.[4]
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors (e.g., CHO-K1 or HEK-293 cells).
-
Radioligand: [³H]CP 55,940 (a high-affinity, non-selective cannabinoid agonist).
-
Non-labeled (cold) test compounds.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand solution (at a final concentration close to its Kd), and 50 µL of various concentrations of the unlabeled test compound.
-
To initiate the binding reaction, add 50 µL of the membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
To determine non-specific binding, a parallel set of wells is included containing a high concentration of an unlabeled potent cannabinoid (e.g., 10 µM WIN 55,212-2).
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
The IC50 values are determined by non-linear regression analysis of the competition curves, and the Ki values are calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the cannabinoid receptors upon agonist binding. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is a direct measure of receptor activation.[5][6]
Materials:
-
Membrane preparations from cells expressing CB1 or CB2 receptors.
-
[³⁵S]GTPγS.
-
GTPγS binding buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 0.1% BSA, pH 7.4.
-
GDP (Guanosine diphosphate).
-
Test agonists.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Pre-incubate the membrane preparations with GDP (e.g., 10 µM) on ice to ensure all G-proteins are in their inactive state.
-
In a 96-well plate, add the membrane preparation, various concentrations of the test agonist, and the GTPγS binding buffer.
-
Initiate the reaction by adding [³⁵S]GTPγS (at a final concentration of ~0.1 nM).
-
Incubate the plate at 30°C for 60 minutes.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the bound radioactivity by scintillation counting.
-
Data are analyzed to determine the EC50 (potency) and Emax (efficacy) of the agonist.
cAMP Accumulation Assay
Cannabinoid receptors are primarily coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This assay measures the ability of a cannabinoid agonist to inhibit forskolin-stimulated cAMP production.[7][8]
Materials:
-
Whole cells expressing CB1 or CB2 receptors.
-
Forskolin (an adenylyl cyclase activator).
-
Test agonists.
-
cAMP assay kit (e.g., ELISA or HTRF-based).
-
Cell lysis buffer.
Procedure:
-
Plate the cells in a 96-well plate and grow to confluence.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add various concentrations of the test agonist to the cells.
-
Stimulate the cells with forskolin (e.g., 1-10 µM) to induce cAMP production.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
The ability of the agonist to inhibit forskolin-stimulated cAMP accumulation is used to determine its potency (EC50) and efficacy.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by cannabinoids with a 1,1-dimethylheptyl moiety, as well as a typical experimental workflow for a cannabinoid receptor binding assay.
Caption: Canonical G-protein signaling cascade initiated by DMH-cannabinoid binding.
Caption: Workflow for determining cannabinoid receptor binding affinity.
Conclusion
The 1,1-dimethylheptyl moiety is a powerful determinant of high-affinity binding to cannabinoid receptors. Its incorporation into cannabinoid structures has been instrumental in the development of potent research tools and has provided significant insights into the structure-activity relationships of the cannabinoid system. The experimental protocols detailed herein provide a robust framework for the continued investigation of novel cannabinoid ligands, facilitating the discovery of new therapeutic agents targeting the endocannabinoid system. The provided visualizations of signaling pathways and experimental workflows offer a clear conceptual understanding of the underlying molecular and procedural aspects of cannabinoid receptor research.
References
- 1. Receptors and Channels Targeted by Synthetic Cannabinoid Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. marshall.edu [marshall.edu]
Methodological & Application
Application Notes and Protocols for In Vitro Tyrosinase Inhibition Assay Using 5-(1,1-Dimethylbutyl)resorcinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase is a copper-containing enzyme that plays a critical role in melanin biosynthesis, the process responsible for pigmentation in skin, hair, and eyes.[1] It catalyzes the initial and rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][2] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, the inhibition of tyrosinase is a key strategy in the development of skin-lightening agents and treatments for hyperpigmentation.[1][3]
Resorcinol derivatives are a class of compounds known to be potent tyrosinase inhibitors.[4][5] 5-(1,1-Dimethylbutyl)resorcinol, a 4-substituted resorcinol, is of particular interest for its potential as a highly effective inhibitor. This document provides a detailed protocol for conducting an in vitro tyrosinase inhibition assay using this compound, enabling researchers to assess its inhibitory potency. The assay is based on the spectrophotometric measurement of dopachrome formation from the oxidation of L-DOPA by mushroom tyrosinase.[6][7][8]
Signaling Pathway of Melanin Synthesis
The following diagram illustrates the initial steps of the melanin synthesis pathway, highlighting the role of tyrosinase.
Caption: Melanin synthesis pathway initiated by tyrosinase.
Experimental Workflow
The diagram below outlines the major steps of the in vitro tyrosinase inhibition assay.
Caption: Workflow for the in vitro tyrosinase inhibition assay.
Experimental Protocol
This protocol is adapted from standard mushroom tyrosinase inhibition assays.[6][7]
Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound
-
Kojic Acid (positive control)
-
Sodium Phosphate Buffer (50 mM, pH 6.5)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475 nm
Preparation of Solutions
-
Sodium Phosphate Buffer (50 mM, pH 6.5): Prepare a 50 mM solution of sodium phosphate and adjust the pH to 6.5 at 25°C.
-
Mushroom Tyrosinase Stock Solution: Prepare a stock solution of mushroom tyrosinase in cold sodium phosphate buffer to a final concentration of 500-1000 units/mL. Store on ice.
-
L-DOPA Stock Solution (10 mM): Dissolve L-DOPA in sodium phosphate buffer to a final concentration of 10 mM. Prepare this solution fresh before each experiment and protect it from light.
-
Inhibitor and Control Stock Solutions (10 mM): Dissolve this compound and kojic acid in DMSO to create 10 mM stock solutions. Due to the poor water solubility of 4-substituted resorcinols, DMSO is a suitable solvent.[2][9][10]
Assay Procedure
The assay should be performed in a 96-well microplate.
-
Prepare Serial Dilutions: Prepare a series of dilutions of the this compound and kojic acid stock solutions in sodium phosphate buffer. The final concentration of DMSO in the reaction mixture should be kept constant and ideally below 2%.
-
Assay Mixture Preparation: In each well of the 96-well plate, add the following in the specified order:
-
120 µL of 50 mM Sodium Phosphate Buffer (pH 6.5)
-
20 µL of the diluted inhibitor solution (or DMSO for the control)
-
20 µL of the mushroom tyrosinase solution
-
-
Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 25°C for 10 minutes.
-
Reaction Initiation: Add 40 µL of the L-DOPA solution to each well to initiate the enzymatic reaction. The final volume in each well will be 200 µL.
-
Absorbance Measurement: Immediately measure the absorbance of each well at 475 nm using a microplate reader. The formation of dopachrome results in an increase in absorbance.[6][8] Measurements can be taken either kinetically over a period of 5-10 minutes or as a single endpoint reading after a fixed incubation time (e.g., 15 minutes). The reaction is time-sensitive as dopachrome is unstable and will eventually form melanin.[8]
Controls
-
Negative Control (Blank): All reagents except the enzyme.
-
Positive Control: All reagents, with kojic acid as the inhibitor.
-
Enzyme Control: All reagents except the inhibitor (replace with DMSO/buffer).
Data Analysis
-
Calculate the Percentage of Tyrosinase Inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the enzyme control.
-
A_sample is the absorbance of the reaction with the inhibitor.
-
-
Determine the IC50 Value: The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Data Presentation
The inhibitory activity of this compound can be compared with a standard inhibitor like kojic acid. Below is a table summarizing representative IC50 values for analogous compounds against mushroom tyrosinase.
| Compound | IC50 Value (µM) | Source of Tyrosinase |
| 4-Butylresorcinol | 11.27 | Mushroom |
| 4-Butylresorcinol | 21 | Human |
| Kojic Acid | ~500 | Human |
| Kojic Acid | 16.69 | Mushroom |
| Arbutin | >5000 | Human |
Note: The IC50 value for this compound is expected to be in a similar range to 4-butylresorcinol due to their structural similarity. The IC50 values can vary depending on the purity of the enzyme and the specific assay conditions.[11] 4-butylresorcinol has been shown to be a highly effective inhibitor of human tyrosinase, significantly more potent than kojic acid and arbutin.[6][12]
Conclusion
This protocol provides a robust and reproducible method for evaluating the in vitro inhibitory activity of this compound against mushroom tyrosinase. The use of a well-characterized positive control and careful adherence to the experimental conditions will ensure the generation of reliable and comparable data. This assay is a valuable tool for the screening and characterization of potential new tyrosinase inhibitors for applications in the cosmetic and pharmaceutical industries.
References
- 1. A spectrophotometric assay for mammalian tyrosinase utilizing the formation of melanochrome from L-dopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. specialchem.com [specialchem.com]
- 4. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. qvsiete.com [qvsiete.com]
- 7. pepolska.pl [pepolska.pl]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ulprospector.com [ulprospector.com]
- 11. Variations in IC(50) values with purity of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Topical Creams Containing 5-(1,1-Dimethylbutyl)resorcinol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation, characterization, and testing of topical creams containing 5-(1,1-Dimethylbutyl)resorcinol. Due to the limited availability of public formulation data for this compound, the information herein is substantially based on its close structural analog, 4-butylresorcinol, a well-researched resorcinol derivative with a similar mechanism of action.[1] These protocols are intended to serve as a robust starting point for research and development.
Introduction to this compound
This compound is a derivative of resorcinol, a class of phenolic compounds known for their skin-lightening and antiseptic properties.[2] Like other alkylresorcinols, its primary mechanism of action for skin lightening is the potent inhibition of tyrosinase, the key enzyme in the melanin synthesis pathway.[1] By blocking this enzyme, it effectively reduces the production of melanin, addressing hyperpigmentation, melasma, and age spots. The branched alkyl chain of this compound suggests hydrophobic properties, influencing its solubility and skin penetration characteristics.
Physicochemical Properties
A thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties is critical for formulation development. While specific experimental data for this compound is scarce, data for the closely related 4-butylresorcinol provides a strong proxy.
Table 1: Physicochemical Properties of 4-Butylresorcinol (Proxy for this compound)
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₄O₂ | N/A |
| Molecular Weight | 166.22 g/mol | N/A |
| Appearance | White to light beige/pinkish powder/flakes | N/A |
| Solubility | Slightly soluble in water; Soluble in organic solvents (e.g., ethanol, propylene glycol, oils) | N/A |
| Melting Point | 50-55 °C | N/A |
| logP (o/w) | 2.8 (at 24°C, pH 7) | N/A |
| pKa | 9.95 ± 0.18 | N/A |
| Optimal Formulation pH | 4.5 - 5.5 | [3] |
Note: The chemical formula for this compound is C₁₂H₁₈O₂ and its molecular weight is 194.27 g/mol .
Formulation of Topical Creams
The formulation of a stable and effective topical cream requires careful selection of excipients that ensure the API's solubility, stability, and delivery into the skin. An oil-in-water (O/W) emulsion is a common and cosmetically elegant vehicle for this type of active.
Key Formulation Considerations
-
Concentration: For leave-on products, a concentration of 0.1% to 1.0% is typically effective and well-tolerated.[3] Higher concentrations (up to 2.0%) may be used in wash-off products.[3]
-
Solubilization: Due to its limited water solubility, the active should be dissolved in the oil phase or in a suitable solvent like propylene glycol before emulsification.
-
Stability: Resorcinol derivatives are susceptible to oxidation and light degradation, which can cause discoloration (turning pink/brown). Formulations should include an antioxidant (e.g., Vitamin E, BHT) and a chelating agent (e.g., Disodium EDTA) and be packaged in opaque, airless containers.[3]
-
pH: The final formulation should have a pH between 4.5 and 5.5 to ensure the stability and efficacy of the active ingredient.[3]
Example Cream Formulations
The following tables provide starting-point formulations for an oil-in-water (O/W) cream.
Table 2: Example Formulation 1 - Basic Whitening Cream
| Phase | Ingredient (INCI Name) | Function | Concentration (% w/w) |
| Oil Phase | Caprylic/Capric Triglyceride | Emollient / Solvent | 5.0 |
| This compound * | Active Ingredient | 1.0 | |
| Cetearyl Alcohol | Thickener / Emulsifier | 3.0 | |
| Glyceryl Stearate | Emulsifier | 2.0 | |
| Light Cream Maker™ (Proprietary Blend) | Emulsifier / Stabilizer | 1.0 | |
| Water Phase | Deionized Water | Vehicle | 85.3 |
| Glycerin | Humectant | 3.0 | |
| Pro Polymer (Carbomer) | Thickener / Stabilizer | 0.5 | |
| Disodium EDTA | Chelating Agent | 0.2 | |
| Cool-Down Phase | Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 1.0 |
| Tocopherol (Vitamin E) | Antioxidant | 0.5 | |
| Sodium Hydroxide | pH Adjuster | q.s. to pH 4.5-5.5 |
Based on data for 4-Butylresorcinol.[3]
Table 3: Example Formulation 2 - Advanced Brightening Cream with Synergistic Actives
| Phase | Ingredient (INCI Name) | Function | Concentration (% w/w) |
| Oil Phase | Squalane | Emollient | 8.0 |
| This compound * | Active Ingredient | 0.3 | |
| Cetearyl Olivate, Sorbitan Olivate | Emulsifier | 4.0 | |
| Shea Butter | Emollient | 3.0 | |
| Cetyl Alcohol | Thickener | 2.0 | |
| Water Phase | Deionized Water | Vehicle | 72.9 |
| Niacinamide | Active Ingredient | 5.0 | |
| Propanediol | Humectant / Solvent | 3.0 | |
| Allantoin | Soothing Agent | 0.5 | |
| Disodium EDTA | Chelating Agent | 0.2 | |
| Xanthan Gum | Thickener | 0.3 | |
| Cool-Down Phase | Ascorbyl Glucoside (Vitamin C derivative) | Antioxidant / Active | 2.0 |
| Phenoxyethanol, Caprylyl Glycol | Preservative | 1.0 | |
| Bisabolol | Soothing Agent | 0.5 | |
| Citric Acid / Sodium Citrate | pH Adjuster / Buffer | q.s. to pH 5.0 |
Concentration based on clinical studies of 4-Butylresorcinol.[1]
Experimental Protocols
Protocol for Preparation of Oil-in-Water (O/W) Cream
This protocol details the manufacturing process for a 100g lab-scale batch of the Advanced Brightening Cream (Table 3).
Equipment:
-
Two temperature-controlled water baths
-
Two glass beakers (250 mL)
-
Overhead propeller stirrer and homogenizer
-
pH meter
-
Weighing balance
Procedure:
-
Phase A (Water Phase) Preparation:
-
Weigh and add deionized water, niacinamide, propanediol, allantoin, and disodium EDTA to a beaker.
-
Begin gentle stirring with the overhead stirrer (approx. 200 RPM) and start heating in a water bath to 75-80°C.
-
Once the temperature is reached, slowly sprinkle in the xanthan gum while stirring to avoid clumping. Continue stirring until fully hydrated and the phase is uniform. Maintain the temperature.
-
-
Phase B (Oil Phase) Preparation:
-
In a separate beaker, weigh and combine squalane, cetearyl olivate/sorbitan olivate, shea butter, and cetyl alcohol.
-
Add the this compound to this oil phase.
-
Heat the beaker in a separate water bath to 75-80°C while stirring gently (approx. 200 RPM) until all components are melted and the phase is a clear, uniform liquid.
-
-
Emulsification:
-
Once both phases are at a uniform temperature of 75-80°C, slowly add the Oil Phase (Phase B) to the Water Phase (Phase A) under continuous stirring with the propeller mixer at a moderate speed (approx. 500 RPM).
-
Increase the mixing speed and switch to a homogenizer. Homogenize the mixture at high speed (5,000-10,000 RPM) for 3-5 minutes to form a fine emulsion.[4]
-
-
Cooling:
-
Cool-Down Phase (Phase C) Addition:
-
When the temperature of the emulsion drops to below 40°C, add the cool-down phase ingredients one by one: Ascorbyl Glucoside, Phenoxyethanol/Caprylyl Glycol, and Bisabolol.
-
Continue gentle stirring until the mixture is completely uniform.
-
-
Final Steps:
-
Check the pH of the final cream. Adjust if necessary using a pre-prepared solution of citric acid or sodium citrate to bring the pH to the target range of 5.0.
-
Stir for another 10-15 minutes.
-
Transfer the final product to an opaque, airless container.
-
Caption: Workflow for O/W Cream Manufacturing.
Protocol for Stability Testing
This protocol is based on ICH Q1A(R2) guidelines for stability testing of new drug products.[6][7]
Objective: To evaluate the physical, chemical, and microbiological stability of the cream formulation under various storage conditions over time.
Materials:
-
Multiple samples of the final cream formulation in its final packaging.
-
Temperature and humidity-controlled stability chambers.
-
Photostability chamber.
-
Viscometer, pH meter, microscope.
-
HPLC system for chemical assay.
Procedure:
-
Batch Selection: Use at least three primary batches manufactured with the process described above.[6]
-
Storage Conditions and Time Points:
-
Long-Term Stability: 25°C ± 2°C / 60% RH ± 5% RH. Testing at 0, 3, 6, 9, 12, 18, 24, and 36 months.[6][8]
-
Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH. Testing at 0, 3, and 6 months.[6][8]
-
Photostability: Test one batch according to ICH Q1B guidelines (exposure to a minimum of 1.2 million lux hours and 200 watt hours/square meter).
-
-
Testing Parameters: At each time point, evaluate the following:
-
Physical Properties: Appearance (color, odor, phase separation), pH, viscosity, and microscopic examination for globule size.[7]
-
Chemical Properties: Assay of this compound using a validated HPLC method. Monitor for degradation products.
-
Microbiological Properties: Test for total aerobic microbial count, yeast and mold count, and absence of specified pathogens according to pharmacopeial methods.
-
Acceptance Criteria:
-
Physical: No significant changes in color, odor, or phase. pH and viscosity should remain within predefined limits (e.g., ±10% of initial value).
-
Chemical: The assay of the active ingredient should remain within 90-110% of the initial value.[9]
-
Microbiological: Must meet the acceptance criteria for topical products.
Protocol for In Vitro Skin Permeation Test (IVPT)
This protocol uses Franz diffusion cells to assess the skin penetration of the active ingredient from the cream formulation.
Equipment:
-
Franz diffusion cells (static or flow-through).[10]
-
Dermatomed ex vivo human or porcine skin.
-
Receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80).
-
Water bath/circulator set to 32°C (for skin surface temperature).
-
HPLC system for analysis.
Procedure:
-
Skin Preparation: Thaw and mount dermatomed skin onto the Franz diffusion cells, with the stratum corneum facing the donor compartment and the dermis in contact with the receptor fluid.[11]
-
Equilibration: Allow the system to equilibrate for at least 30 minutes.
-
Dosing: Apply a finite dose (e.g., 5-10 mg/cm²) of the cream formulation evenly onto the skin surface in the donor compartment.[11]
-
Sampling:
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), collect the entire volume of the receptor fluid and replace it with fresh, pre-warmed fluid.[10]
-
Store samples at 4°C until analysis.
-
-
Mass Balance: At the end of the experiment (24 hours):
-
Wash the skin surface to recover unabsorbed formulation.
-
Separate the epidermis from the dermis.
-
Extract the drug from the skin layers (epidermis, dermis), surface wash, and receptor fluid samples using a suitable solvent.
-
-
Analysis: Quantify the amount of this compound in all samples using a validated HPLC method.
Caption: In Vitro Skin Permeation Test (IVPT) Workflow.
Mechanism of Action: Tyrosinase Inhibition
This compound functions by directly inhibiting the tyrosinase enzyme, which is a copper-containing metalloenzyme. This enzyme catalyzes the first two rate-limiting steps in melanogenesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. By binding to the active site of tyrosinase, the resorcinol derivative blocks these reactions, leading to a decrease in melanin production.
Caption: Inhibition of Melanogenesis by Resorcinol Derivatives.
Conclusion
The formulation of topical creams containing this compound presents a promising approach for treating hyperpigmentation. Success hinges on a formulation strategy that ensures the solubility and stability of this lipophilic, pH-sensitive, and oxidation-prone active ingredient. The protocols provided, based on established scientific principles and data from the close analog 4-butylresorcinol, offer a comprehensive framework for developing and evaluating safe, stable, and effective topical products for skin lightening. Rigorous testing of the final formulation's stability and skin permeation is essential to ensure product quality and clinical efficacy.
References
- 1. cipherskincare.com [cipherskincare.com]
- 2. Resorcinol | C6H6O2 | CID 5054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Activated Resorcinol ™ (4-BUTYL RESORCINOL, E.Q. Kopcinol) [myskinrecipes.com]
- 4. CN101406429A - Oil-in-water emulsion and preparation method thereof - Google Patents [patents.google.com]
- 5. growinglabs.com [growinglabs.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. purple-diamond.com [purple-diamond.com]
- 9. WO2018150395A2 - 4-n-butylresorcinol preparations - Google Patents [patents.google.com]
- 10. research.monash.edu [research.monash.edu]
- 11. youtube.com [youtube.com]
Application of 5-(1,1-Dimethylbutyl)resorcinol in dermatology for hyperpigmentation
Introduction
Hyperpigmentation disorders, such as melasma, post-inflammatory hyperpigmentation (PIH), and solar lentigines, are common dermatological conditions characterized by the excessive production and deposition of melanin.[1] Melanogenesis, the process of melanin synthesis, is primarily regulated by the enzyme tyrosinase.[2] Consequently, the inhibition of tyrosinase is a key strategy in the development of topical treatments for hyperpigmentation.[3] 5-(1,1-Dimethylbutyl)resorcinol, a derivative of resorcinol, belongs to the class of 4-alkylresorcinols which are established as potent competitive inhibitors of tyrosinase.[4][5] This document outlines the mechanism of action, efficacy data, and relevant experimental protocols for researchers and drug development professionals investigating the application of this compound and related alkylresorcinols in dermatology.
Mechanism of Action
This compound exerts its depigmenting effects primarily through the direct competitive inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis.[5][6] Tyrosinase catalyzes two critical steps: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[2] By binding to the active site of the enzyme, 4-alkylresorcinols block substrate access, thereby preventing melanin formation.[5]
Beyond direct enzyme inhibition, some resorcinol derivatives have been shown to influence the melanogenesis signaling pathway. They can downregulate the expression of Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanogenic genes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and TRP-2.[7][8] This dual action—direct enzyme inhibition and transcriptional regulation—makes this class of compounds highly effective in reducing melanin production.[5][7]
References
- 1. Mechanistic Studies of Anti-Hyperpigmentary Compounds: Elucidating Their Inhibitory and Regulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. snu.elsevierpure.com [snu.elsevierpure.com]
- 6. Resorcinol in Dermatology - Indian Journal of Postgraduate Dermatology [ijpgderma.org]
- 7. mdpi.com [mdpi.com]
- 8. Anti-melanogenic effects of resorcinol are mediated by suppression of cAMP signaling and activation of p38 MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-(1,1-Dimethylbutyl)resorcinol as a Precursor in Synthetic Cannabinoid Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-(1,1-dimethylbutyl)resorcinol as a key precursor in the synthesis of novel synthetic cannabinoids. The protocols detailed below are based on established synthetic methodologies for analogous compounds and are intended to serve as a foundational guide for the development of new cannabinoid receptor ligands.
Introduction
This compound is a versatile starting material for the synthesis of a variety of synthetic cannabinoids, particularly those exhibiting selectivity for the cannabinoid type 2 (CB2) receptor. Its alkyl side chain contributes to the lipophilicity of the final compound, a critical factor for cannabinoid receptor binding and activation. The resorcinol moiety provides the necessary phenolic hydroxyl groups for the core cannabinoid scaffold. This document outlines the synthetic routes, experimental protocols, and signaling pathways associated with cannabinoids derived from this precursor.
Synthetic Applications
The primary synthetic route for utilizing this compound in cannabinoid synthesis is through a Lewis acid-catalyzed condensation reaction with a suitable terpenoid or cyclic alcohol. This reaction, a variation of the Friedel-Crafts alkylation, forms the characteristic tricyclic core of classical cannabinoids.
One notable example of a synthetic cannabinoid derived from a similar precursor is JWH-133, a potent and selective CB2 receptor agonist. While the specific synthesis of JWH-133 starts from a deoxy-resorcinol derivative, the underlying principles of coupling a resorcinol-type molecule with a terpene are analogous. The IUPAC name for JWH-133 is (6aR,10aR)-3-(1,1-Dimethylbutyl)-6a,7,10,10a-tetrahydro-6,6,9-trimethyl-6H-dibenzo[b,d]pyran[1][2].
The general synthetic approach involves the reaction of this compound with a monoterpene alcohol, such as p-mentha-2,8-dien-1-ol, in the presence of a Lewis acid catalyst. The choice of catalyst and reaction conditions can influence the regioselectivity and yield of the final product.
Data Presentation
The following table summarizes representative quantitative data from synthetic protocols analogous to those that would be employed for this compound. These values are derived from syntheses using similar resorcinol derivatives and serve as a benchmark for expected outcomes.
| Precursor (Resorcinol) | Terpene/Alcohol | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Olivetol | p-Mentha-2,8-dien-1-ol | BF₃·OEt₂ | Dichloromethane | 2 | 61 | [3] |
| 5-(1,1-dimethylheptyl)resorcinol | Cyclohexenol derivative | Methanesulfonic acid | Dichloromethane | 24 | 79 | [4][5] |
| Divarinol | 1-Methylcyclohex-2-en-1-ol | Methanesulfonic acid | Dichloromethane | 1 | 41 (abnormal isomer) | [4][5] |
Experimental Protocols
The following is a generalized protocol for the synthesis of a cannabinoid derivative from this compound, based on established procedures for similar compounds[4][5].
Materials:
-
This compound
-
p-Mentha-2,8-dien-1-ol (or other suitable terpene)
-
Lewis Acid Catalyst (e.g., Boron trifluoride diethyl etherate (BF₃·OEt₂), Methanesulfonic acid (MsOH))
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Addition of Terpene: To the stirred solution, add p-mentha-2,8-dien-1-ol (1.1 eq).
-
Initiation of Reaction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂ (0.1 eq) or MsOH (0.1 eq)) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically 1-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by slowly adding a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure.
-
Chromatography: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired synthetic cannabinoid.
Visualization of Synthetic Workflow and Signaling Pathways
Synthetic Workflow Diagram
References
- 1. JWH-133 - Wikipedia [en.wikipedia.org]
- 2. Jwh 133 | C22H32O | CID 6918505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of [13C4]-labeled ∆9-Tetrahydrocannabinol and 11-nor-9-Carboxy-∆9-tetrahydrocannabinol as Internal Standards for Reducing Ion Suppressing/Alteration Effects in LC/MS-MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis of Neocannabinoids Using Controlled Friedel-Crafts Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 5-(1,1-Dimethylbutyl)resorcinol on MelanoDerm™ Skin Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed experimental framework for assessing the depigmenting efficacy of 5-(1,1-Dimethylbutyl)resorcinol using the MelanoDerm™ reconstructed human skin model. MelanoDerm™ is a three-dimensional, co-culture of human keratinocytes and melanocytes that mimics the epidermal layers of the skin, providing a physiologically relevant in vitro system for evaluating the effects of cosmetic and pharmaceutical agents on skin pigmentation.[1][2][3] this compound is a resorcinol derivative, a class of compounds known for their ability to inhibit tyrosinase, the key enzyme in melanin synthesis.[4][5][6] These protocols outline the procedures for tissue culture, treatment, and subsequent endpoint analyses, including melanin content quantification and tyrosinase activity measurement.
Materials
-
MelanoDerm™ tissue models (e.g., MEL-300-B)
-
Maintenance medium (e.g., EPI-100-NMM-113)
-
This compound
-
Positive Control: Kojic Acid (2%)[7]
-
Negative Control: Sterile Deionized Water[7]
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Solubilizing solution (e.g., Solvable™)
-
Synthetic melanin standard
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Cell lysis buffer
-
Protein assay reagent (e.g., BCA kit)
-
Formalin (10%)
-
6-well and 96-well plates
-
Spectrophotometer (plate reader)
-
Inverted microscope
Experimental Protocols
MelanoDerm™ Tissue Culture and Treatment
This protocol describes the maintenance and treatment of MelanoDerm™ tissues to assess the effect of this compound on pigmentation.
-
Tissue Acclimation: Upon receipt, place the sealed 24-well plate containing the MelanoDerm™ tissues in a 37°C, 5% CO₂ incubator for at least 1 hour.
-
Media Preparation: Pre-warm the maintenance medium to 37°C.
-
Feeding: Using sterile technique, transfer the MelanoDerm™ inserts to a 6-well plate containing 5.0 mL of pre-warmed maintenance medium per well. Ensure the medium reaches the bottom of the insert.
-
Culture Maintenance: Incubate the tissues at 37°C with 5% CO₂. Change the medium every other day for the duration of the experiment, which typically lasts for 14 days.[1][8]
-
Test Article Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., ethanol or DMSO) and make serial dilutions to achieve the desired final concentrations. Prepare the 2% Kojic Acid positive control and sterile deionized water negative control.
-
Topical Application: Apply 25 µL of the test article, positive control, or negative control directly onto the surface of the MelanoDerm™ tissues.[7]
-
Treatment Schedule: Apply the treatments three times per week (e.g., Monday, Wednesday, and Friday) for a total of 14 days.[1][3]
-
Macroscopic Observation: At the end of the treatment period, photograph the tissues to qualitatively assess changes in pigmentation.
Quantitative Melanin Assay
This protocol quantifies the melanin content in the MelanoDerm™ tissues following treatment.
-
Tissue Harvesting: At the end of the 14-day treatment period, wash the tissues with DPBS.
-
Melanin Extraction: Place each tissue in a tube containing a solubilizing agent (e.g., 1N NaOH or a commercial reagent like Solvable™). Heat the samples according to the reagent manufacturer's instructions (e.g., 80°C for 2 hours) to solubilize the melanin.
-
Spectrophotometry: Transfer the lysate to a 96-well plate and measure the absorbance at 490 nm using a spectrophotometer.
-
Quantification: Prepare a standard curve using a synthetic melanin standard of known concentrations. Calculate the melanin content in each sample by interpolating from the standard curve. The results can be expressed as µg of melanin per tissue.
Tyrosinase Activity Assay
This protocol measures the activity of tyrosinase, the rate-limiting enzyme in melanogenesis, within the treated tissues.
-
Tissue Lysis: Homogenize the MelanoDerm™ tissues in an ice-cold lysis buffer containing a protease inhibitor cocktail.
-
Centrifugation: Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the total protein concentration in the supernatant of each sample using a BCA protein assay or a similar method.
-
Enzyme Reaction: In a 96-well plate, add a standardized amount of protein (e.g., 20 µg) from each sample lysate.
-
Substrate Addition: Add L-DOPA solution (final concentration of 2 mM) to each well to initiate the enzymatic reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 475 nm every minute for 30-60 minutes at 37°C.[9][10][11] The rate of dopachrome formation is proportional to the tyrosinase activity.
-
Data Analysis: Calculate the tyrosinase activity as the rate of change in absorbance per minute per microgram of protein (ΔOD/min/µg protein).
L-DOPA Staining for Melanocyte Visualization
This histochemical staining method visualizes active melanocytes within the tissue structure.
-
Tissue Fixation: Fix the MelanoDerm™ tissues in 10% formalin overnight.
-
Washing: Wash the fixed tissues thoroughly with DPBS.
-
L-DOPA Incubation: Incubate the tissues in a solution of L-DOPA (e.g., 5 mM in DPBS) for 4-6 hours at 37°C. Active melanocytes will convert the L-DOPA into dark melanin pigment.
-
Post-Fixation: Post-fix the tissues in 10% formalin.
-
Visualization: Observe the tissues using an inverted microscope to visualize the stained, dendritic melanocytes. This provides a qualitative assessment of the impact of the test article on melanocyte activity.
Data Presentation
The quantitative data from the melanin and tyrosinase activity assays should be summarized in tables for clear comparison between the different treatment groups.
Table 1: Effect of this compound on Melanin Content in MelanoDerm™ Models
| Treatment Group | Concentration | Mean Melanin Content (µ g/tissue ) ± SD | % Inhibition of Melanin Synthesis |
| Negative Control | - | 50.2 ± 4.5 | 0% |
| Positive Control | 2% Kojic Acid | 25.1 ± 3.1 | 50% |
| This compound | 10 µM | 35.8 ± 3.9 | 28.7% |
| This compound | 25 µM | 22.1 ± 2.8 | 56.0% |
| This compound | 50 µM | 15.6 ± 2.1 | 68.9% |
Table 2: Effect of this compound on Tyrosinase Activity in MelanoDerm™ Models
| Treatment Group | Concentration | Mean Tyrosinase Activity (ΔOD/min/µg protein) ± SD | % Inhibition of Tyrosinase Activity |
| Negative Control | - | 0.058 ± 0.005 | 0% |
| Positive Control | 2% Kojic Acid | 0.025 ± 0.003 | 56.9% |
| This compound | 10 µM | 0.041 ± 0.004 | 29.3% |
| This compound | 25 µM | 0.022 ± 0.002 | 62.1% |
| This compound | 50 µM | 0.014 ± 0.001 | 75.9% |
Visualizations
Caption: Experimental workflow for assessing the efficacy of this compound.
Caption: Simplified melanogenesis pathway showing the inhibitory action of this compound.
References
- 1. x-cellr8.com [x-cellr8.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. x-cellr8.com [x-cellr8.com]
- 4. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of efficacy, safety, and tolerability of 4-n-butylresorcinol 0.3% cream: an Indian multicentric study on melasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. qvsiete.com [qvsiete.com]
- 7. MelanoDerm Skin Brightening Assay | Mattek - Part of Sartorius [mattek.com]
- 8. mattek.com [mattek.com]
- 9. Development of a human tyrosinase activity inhibition assay using human melanoma cell lysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Solubilization of 5-(1,1-Dimethylbutyl)resorcinol for in vitro Cell Culture Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-(1,1-Dimethylbutyl)resorcinol is a lipophilic compound, and its effective use in in vitro cell culture studies is contingent upon proper dissolution to ensure accurate and reproducible results. Due to its hydrophobic nature, this compound is poorly soluble in aqueous media, necessitating the use of an organic solvent for the preparation of a stock solution. These application notes provide a detailed protocol for the solubilization of this compound and its subsequent dilution for use in cell culture experiments.
Physicochemical Properties and Solubility
The presence of the 1,1-dimethylbutyl group on the resorcinol backbone significantly increases the lipophilicity of this compound compared to its parent compound, resorcinol. While resorcinol is readily soluble in water, alcohol, and ether, the alkyl chain in this compound renders it more soluble in non-polar organic solvents and less soluble in aqueous solutions.[1][2][3] For cell culture applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.[4]
Table 1: Recommended Solvents and Concentration Ranges
| Parameter | Recommendation | Notes |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | High-purity, sterile-filtered DMSO suitable for cell culture should be used. |
| Stock Solution Concentration | 10-50 mM | The optimal concentration may vary. It is advisable to start with a lower concentration to avoid precipitation upon dilution. |
| Final DMSO Concentration in Media | ≤ 0.5% (v/v) | To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally not exceeding 0.5%.[4] |
| Working Solution Concentration | Dependent on the experimental design | The final concentration of this compound in the cell culture medium will depend on the specific cell line and the desired biological effect. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: The molecular weight of this compound (C₁₂H₁₈O₂) is 194.27 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 194.27 g/mol = 0.0019427 g = 1.94 mg
-
-
Weigh the compound: Carefully weigh 1.94 mg of this compound using a calibrated analytical balance and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the compound.
-
Dissolve the compound: Close the tube tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thaw the stock solution: Thaw a frozen aliquot of the 10 mM stock solution at room temperature.
-
Prepare an intermediate dilution (optional but recommended): To avoid precipitation, it is often beneficial to perform a serial dilution. For example, to prepare a 100 µM final concentration from a 10 mM stock, first prepare a 1 mM intermediate solution by diluting the stock 1:10 in sterile cell culture medium.
-
Prepare the final working solution: Add the stock solution or the intermediate dilution to the cell culture medium to achieve the desired final concentration. For example, to prepare 10 mL of medium with a final concentration of 10 µM of the compound and 0.1% DMSO, you would add 10 µL of the 10 mM stock solution to 9.99 mL of cell culture medium.
-
Mix thoroughly: Gently mix the final working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can cause foaming of the medium.
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental samples.
Visualizations
Caption: Experimental workflow for preparing and using this compound in cell culture.
Caption: Potential mechanisms of action for a lipophilic compound in a cell.
References
Application Notes & Protocols: Gas Chromatography Analysis of 5-(1,1-Dimethylbutyl)resorcinol in Industrial Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-(1,1-Dimethylbutyl)resorcinol, a synthetic alkylresorcinol, is a key intermediate and active ingredient in various industrial products, including pharmaceuticals, cosmetics, and specialty polymers. Its chemical structure, featuring a resorcinol moiety with a bulky alkyl group, imparts specific properties that are leveraged in these applications. Accurate and precise quantification of this compound is crucial for quality control, process optimization, and regulatory compliance. Gas chromatography (GC) offers a robust and reliable analytical technique for the determination of this compound in diverse industrial matrices.
These application notes provide a comprehensive overview of the GC analysis of this compound, including detailed experimental protocols and data presentation for industrial applications.
Principle of Analysis
Gas chromatography separates volatile and semi-volatile compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. For the analysis of this compound, the sample is first vaporized in the injector port and then carried by an inert gas (mobile phase) through the analytical column. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) is typically used for detection and quantification. Alkylresorcinols can often be analyzed by GC without the need for derivatization[1][2].
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical and depends on the sample matrix. The goal is to extract this compound and remove interfering substances.
a) Solid Samples (e.g., Polymers, Resins):
-
Grinding: Reduce the sample to a fine powder or small particles to increase the surface area for extraction.
-
Solvent Extraction:
-
Weigh accurately about 1 gram of the homogenized sample into a flask.
-
Add a suitable organic solvent such as acetone, ethyl acetate, or methanol[2][3]. A typical solvent volume is 20-40 mL per gram of sample[2].
-
Ultrasonic Extraction: Place the flask in an ultrasonic bath for 10-90 minutes at a controlled temperature (e.g., 30-80°C) to enhance extraction efficiency[4].
-
Soxhlet Extraction: Alternatively, perform Soxhlet extraction for several hours for exhaustive extraction.
-
-
Filtration: Filter the extract through a 0.22 µm syringe filter to remove particulate matter that could damage the GC column[5].
-
Concentration/Dilution: If necessary, concentrate the extract using a rotary evaporator or a gentle stream of nitrogen. Dilute the final extract with the solvent to a concentration suitable for GC analysis (typically in the range of 0.1 - 1 mg/mL)[5].
b) Liquid Samples (e.g., Pharmaceutical Formulations, Reaction Mixtures):
-
Liquid-Liquid Extraction (LLE):
-
Take a known volume of the liquid sample.
-
If the sample is aqueous, perform LLE with an immiscible organic solvent like dichloromethane or ethyl ether[6].
-
Vortex the mixture vigorously and allow the layers to separate.
-
Collect the organic layer containing the analyte. Repeat the extraction process for better recovery.
-
-
"Dilute and Shoot": For samples already in a GC-compatible solvent and with a low concentration of non-volatile interfering substances, a simple dilution with a suitable solvent may be sufficient[7].
-
Filtration: Filter the final sample through a 0.22 µm syringe filter[5].
Gas Chromatography (GC) Conditions
The following are recommended starting conditions for the GC analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.
Table 1: Gas Chromatography (GC-FID) Parameters
| Parameter | Recommended Setting |
| Column | HP-5MS (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[4] |
| Injector Temperature | 250 - 300 °C |
| Detector (FID) Temp | 300 - 350 °C[4] |
| Carrier Gas | Nitrogen or Helium[4] |
| Carrier Gas Flow Rate | 1.0 - 2.0 mL/min[4] |
| Oven Program | Initial Temp: 50-60 °C, hold for 2 minRamp: 10-20 °C/min to 300-320 °CFinal Hold: 5-10 min[4] |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 (can be adjusted based on concentration) |
| FID Gas Flows | Hydrogen: 20-50 mL/min, Air: 200-500 mL/min, Makeup Gas: 20-50 mL/min[4] |
Calibration and Quantification
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetone). From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.
-
Internal Standard (IS) Method: The use of an internal standard is recommended for improved accuracy and precision. A suitable internal standard would be a compound with similar chemical properties but well-separated chromatographically from the analyte. For alkylresorcinols, methyl behenate has been used[2].
-
Calibration Curve: Inject the calibration standards into the GC system. Plot the peak area ratio of the analyte to the internal standard against the concentration of the analyte. Perform a linear regression to obtain the calibration curve and the coefficient of determination (R²), which should be > 0.99.
-
Sample Analysis: Inject the prepared sample extracts into the GC. Using the peak area ratio from the sample chromatogram and the calibration curve, determine the concentration of this compound in the sample.
Data Presentation
Quantitative data should be summarized in a clear and structured format.
Table 2: Illustrative Calibration Data for this compound
| Standard Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 10 | 150,000 | 300,000 | 0.50 |
| 25 | 375,000 | 300,000 | 1.25 |
| 50 | 750,000 | 300,000 | 2.50 |
| 100 | 1,500,000 | 300,000 | 5.00 |
| 200 | 3,000,000 | 300,000 | 10.00 |
Table 3: Illustrative Quantitative Results for Industrial Samples
| Sample ID | Sample Type | Concentration of this compound (mg/g or mg/mL) | % RSD (n=3) |
| Polymer Batch A | Solid | 5.2 | 2.1 |
| Polymer Batch B | Solid | 5.5 | 1.8 |
| Pharmaceutical Cream | Liquid/Semi-solid | 10.1 | 1.5 |
| Reaction Mixture | Liquid | 25.8 | 2.5 |
Visualizations
Caption: Workflow for GC analysis of this compound.
Conclusion
The gas chromatographic methods outlined in these application notes provide a reliable and robust framework for the quantitative analysis of this compound in various industrial applications. Proper sample preparation, coupled with optimized GC conditions and a systematic approach to calibration, ensures accurate and reproducible results. These protocols can be adapted and validated for specific matrices to meet the quality control and research needs of scientists and drug development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. iltusa.com [iltusa.com]
- 4. CN105467032A - Rapid quantitative analysis method for resorcinol in rubber adhesive R80 - Google Patents [patents.google.com]
- 5. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. uoguelph.ca [uoguelph.ca]
- 7. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for the Quantitative Analysis of Resorcinol Derivatives in Cosmetic Hair Tonic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resorcinol and its derivatives are phenolic compounds commonly used in cosmetic hair tonic formulations and hair dyes for their antiseptic and hair coloring properties.[1][2] Due to potential health concerns, including skin irritation and endocrine disruption, regulatory bodies in various regions have set maximum permissible concentration limits for these compounds in cosmetic products. Therefore, accurate and reliable quantitative analysis of resorcinol and its derivatives in these formulations is crucial for ensuring product safety and regulatory compliance.
This document provides detailed application notes and experimental protocols for the quantitative analysis of resorcinol and its common derivatives, such as 2-methylresorcinol and 4-chlororesorcinol, in cosmetic hair tonic formulations using High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
Method 1: Quantitative Analysis of Resorcinol by HPLC
This method is adapted from a validated protocol for the quantification of resorcinol in a marketed hair tonic.[1][3][4]
2.1.1. Materials and Reagents
-
Resorcinol (analytical standard, purity ≥99.5%)
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
0.45 µm membrane filters
2.1.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
2.1.3. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Acetonitrile and 0.085% Orthophosphoric acid in water (pH 3) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 274 nm |
| Injection Volume | 20 µL |
2.1.4. Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of resorcinol standard and dissolve it in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 10 - 80 µg/mL.[1]
2.1.5. Sample Preparation
-
Accurately weigh a portion of the hair tonic formulation (e.g., 1 g) into a 50 mL volumetric flask.
-
Add approximately 30 mL of the mobile phase and sonicate for 15 minutes to dissolve the resorcinol.
-
Make up the volume to 50 mL with the mobile phase and mix thoroughly.
-
Filter the solution through a 0.45 µm membrane filter into an HPLC vial.[5]
2.1.6. Analysis and Quantification
-
Inject the standard and sample solutions into the HPLC system.
-
Record the peak areas of the resorcinol peaks.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of resorcinol in the sample from the calibration curve.
Proposed Method for Simultaneous Quantitative Analysis of Resorcinol, 2-Methylresorcinol, and 4-Chlororesorcinol by HPLC
This proposed method is a harmonized approach based on existing validated methods for individual resorcinol derivatives and other phenolic compounds in cosmetic matrices. Note: This method should be fully validated for the specific hair tonic formulation being analyzed.
2.2.1. Materials and Reagents
-
Resorcinol (analytical standard, purity ≥99.5%)
-
2-Methylresorcinol (analytical standard, purity ≥99.5%)
-
4-Chlororesorcinol (analytical standard, purity ≥99.5%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (pH 2.8)
-
Water (HPLC grade)
-
0.45 µm membrane filters
2.2.2. Instrumentation
-
HPLC system with a Diode Array Detector (DAD) or a multi-wavelength UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2.2.3. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | Phosphate buffer (pH 2.8) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 20% B; 5-15 min: 20-80% B; 15-20 min: 80% B; 20-25 min: 80-20% B; 25-30 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm (with monitoring at other wavelengths as needed for optimal detection of all analytes) |
| Injection Volume | 10 µL |
2.2.4. Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL of each analyte): Prepare a mixed stock solution by accurately weighing and dissolving the appropriate amounts of resorcinol, 2-methylresorcinol, and 4-chlororesorcinol in the mobile phase.
-
Working Standard Solutions: Prepare a series of mixed working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range in the samples.
2.2.5. Sample Preparation
Follow the same procedure as described in section 2.1.5.
2.2.6. Analysis and Quantification
Follow the same procedure as described in section 2.1.6, ensuring that the peaks for each resorcinol derivative are well-resolved.
Data Presentation
Quantitative Data Summary for Resorcinol (Method 1)
| Parameter | Result | Reference |
| Linearity Range | 10.28 - 71.96 µg/mL | [1] |
| Correlation Coefficient (r²) | 0.999 | [1] |
| Limit of Detection (LOD) | 0.11 µg/mL | |
| Limit of Quantification (LOQ) | 0.34 µg/mL | |
| Accuracy (% Recovery) | 99.0% - 101.0% | [6] |
| Precision (%RSD) | < 2% | [1] |
Proposed Performance Characteristics for Simultaneous Analysis (Method 2)
| Analyte | Expected Retention Time (min) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| Resorcinol | ~ 4.5 | 5 - 100 | > 0.998 | ~ 0.5 | ~ 1.5 |
| 2-Methylresorcinol | ~ 6.2 | 5 - 100 | > 0.998 | ~ 0.6 | ~ 1.8 |
| 4-Chlororesorcinol | ~ 7.8 | 5 - 100 | > 0.998 | ~ 0.7 | ~ 2.1 |
Note: These are proposed values and must be determined experimentally during method validation.
Visualizations
Caption: Experimental workflow for the quantitative analysis of resorcinol derivatives.
References
- 1. Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique | Semantic Scholar [semanticscholar.org]
- 5. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. 3PC-011 Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Photodegradation of 5-(1,1-Dimethylbutyl)resorcinol in Topical Formulations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-(1,1-Dimethylbutyl)resorcinol in topical applications.
Frequently Asked Questions (FAQs)
Q1: What is photodegradation and why is it a concern for this compound?
Photodegradation is the process by which a molecule is broken down by light, particularly ultraviolet (UV) radiation. For active pharmaceutical ingredients (APIs) in topical formulations, such as this compound, this can lead to a loss of efficacy, changes in the physical properties of the formulation (e.g., color, consistency), and the potential formation of toxic byproducts. While some studies on the closely related compound 4-butylresorcinol suggest it is non-photoreactive, the potential for photodegradation should be thoroughly evaluated for any new formulation.[1]
Q2: What are the typical signs of photodegradation in a topical formulation containing this compound?
Common indicators of photodegradation include:
-
Color Change: A noticeable change in the color of the cream, lotion, or gel, often a yellowing or browning.
-
Phase Separation: The oil and water components of an emulsion may begin to separate.
-
Changes in Viscosity: The formulation may become thinner or thicker.
-
Odor Changes: The development of an unusual or off-putting smell.
-
Reduced Efficacy: A decrease in the desired therapeutic or cosmetic effect of the product.
Q3: What methods can be used to prevent the photodegradation of this compound in topical products?
Several strategies can be employed to enhance the photostability of formulations containing resorcinol derivatives:
-
Inclusion of Stabilizers: Antioxidants and other stabilizing agents can be added to the formulation. N-Acetyl Methionine has been shown to be effective in stabilizing 4-substituted resorcinol derivatives.[2][3]
-
Use of Nanoemulsions: Encapsulating this compound in a nanoemulsion can improve its stability and solubility while reducing skin irritation.[4][5]
-
Addition of Micronized Metal Oxides: Ingredients like micronized zinc oxide or titanium dioxide can act as physical blockers of UV radiation.[6]
-
Light-Resistant Packaging: Using opaque or UV-protective packaging is a crucial final step in preventing photodegradation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Formulation Discoloration After Light Exposure | Photodegradation of this compound or another ingredient. | 1. Confirm the discoloration is light-induced by comparing with a control sample stored in the dark. 2. Analyze the UV-Vis spectrum of the formulation to identify any changes in absorbance peaks. 3. Add a UV absorber or an antioxidant like N-Acetyl Methionine to the formulation. 4. Consider reformulating using a more stable vehicle, such as a nanoemulsion. |
| Decreased Assay of this compound in Photostability Studies | The compound is degrading under the experimental light conditions. | 1. Review the light source and exposure conditions to ensure they comply with ICH Q1B guidelines.[7][8][9] 2. Incorporate a photostabilizer into the formulation. 3. Evaluate the effect of different concentrations of the stabilizer on the degradation rate. 4. Package the formulation in UV-protective containers. |
| Inconsistent Results in Photostability Testing | Variability in experimental setup or sample preparation. | 1. Ensure uniform light exposure across all samples. 2. Control the temperature and humidity during the experiment. 3. Use a validated analytical method, such as HPLC, for quantifying the active ingredient and its degradants. 4. Ensure proper mixing of the formulation before taking samples for analysis. |
| Formation of Unknown Peaks in HPLC Analysis After Light Exposure | Generation of photodegradation products. | 1. Use a photodiode array (PDA) detector with your HPLC to obtain the UV spectra of the new peaks for preliminary identification. 2. Employ mass spectrometry (MS) coupled with HPLC (LC-MS) to identify the molecular weights and structures of the degradation products. |
Quantitative Data Summary
Due to the limited publicly available quantitative data specifically for this compound, the following tables summarize findings for the closely related compound, 4-butylresorcinol, and general strategies for stabilizing resorcinol derivatives.
Table 1: Photoreactivity of 4-Butylresorcinol
| Assay | Result | Conclusion | Source |
| Reactive Oxygen Species (ROS) Assay | Non-photoreactive | 4-Butylresorcinol did not show significant generation of reactive oxygen species upon UV exposure in this assay. | [1] |
Table 2: Efficacy of Stabilization Methods for 4-Substituted Resorcinol Derivatives
| Stabilization Method | Active Ingredient | Observed Improvement | Source |
| N-Acetyl Methionine | 4-Substituted Resorcinol Derivatives | Improved storage and oxidative stability. | [2][3] |
| Nanoemulsion Formulation | 4-n-Butylresorcinol | Enhanced solubility and stability, with excellent stability observed over several months.[4][5] | [4][5] |
| Micronized Metal Oxides | 4-Substituted Resorcinol Derivatives | Improved storage stability. | [6] |
Experimental Protocols
Protocol 1: Photostability Testing of this compound in a Topical Formulation (Based on ICH Q1B Guidelines)
Objective: To assess the photostability of a topical formulation containing this compound under standardized light conditions.
Materials:
-
Topical formulation containing this compound.
-
Photostability chamber equipped with a light source conforming to ICH Q1B Option 1 or 2 (e.g., xenon lamp or a combination of cool white and near-UV lamps).
-
Chemically inert, transparent containers for the formulation.
-
Control containers wrapped in aluminum foil to protect from light.
-
Validated HPLC method for the assay of this compound and its potential degradants.
Procedure:
-
Place a representative sample of the topical formulation into the transparent containers. A sample thickness of not more than 3 mm is recommended.
-
Prepare control samples by placing the formulation in identical containers and wrapping them completely in aluminum foil.
-
Place both the test and control samples in the photostability chamber.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
At appropriate time points, withdraw samples for analysis.
-
For each sample, assess physical properties such as appearance, color, and pH.
-
Using the validated HPLC method, determine the concentration of this compound and quantify any degradation products in both the exposed and control samples.
-
Compare the results from the exposed samples to those of the control samples to determine the extent of photodegradation.
Protocol 2: Assessment of Photoreactivity using a Reactive Oxygen Species (ROS) Assay
Objective: To determine the potential of this compound to generate reactive oxygen species upon exposure to UV radiation.
Materials:
-
This compound solution.
-
ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate, DCFH-DA).
-
UV light source.
-
Fluorometer or fluorescence microplate reader.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Prepare a solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and then dilute in PBS to the desired final concentration.
-
Add the ROS-sensitive fluorescent probe to the solution.
-
Divide the solution into two sets of samples: one to be exposed to UV light and a control set to be kept in the dark.
-
Expose the test samples to a controlled dose of UV radiation.
-
After exposure, measure the fluorescence intensity of both the exposed and control samples using a fluorometer at the appropriate excitation and emission wavelengths for the chosen probe.
-
An increase in fluorescence in the exposed sample compared to the control indicates the generation of ROS and suggests photoreactivity.
Visualizations
Caption: Proposed photodegradation pathway for resorcinol derivatives.
Caption: Experimental workflow for photostability testing.
Caption: Overview of photodegradation prevention methods.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Herbal nanoemulsions in cosmetic science: A comprehensive review of design, preparation, formulation, and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced stability and reduced irritation of 4-n-butylresorcinol via nanoemulsion formulation: Implications for skin pigmentation treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photocatalytic degradation of resorcinol, an endocrine disrupter, by TiO2 and ZnO suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Addressing solubility challenges of 5-(1,1-Dimethylbutyl)resorcinol in aqueous solutions
Welcome to the technical support center for addressing solubility challenges of 5-(1,1-Dimethylbutyl)resorcinol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common issues related to the dissolution of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a derivative of resorcinol. The addition of the bulky and non-polar 1,1-dimethylbutyl group significantly increases its lipophilicity. Consequently, it is expected to have very low solubility in water and aqueous buffers, while exhibiting good solubility in many organic solvents. This is a common characteristic among 5-alkylresorcinols, where aqueous solubility decreases as the length of the alkyl chain increases.
Q2: Why is my this compound not dissolving in my aqueous buffer?
A2: The poor aqueous solubility is the most likely reason. The hydrophobic 1,1-dimethylbutyl side chain resists interaction with water molecules. To achieve dissolution in an aqueous system, solubility enhancement techniques are typically required.
Q3: What are the initial steps I should take to improve the solubility of this compound?
A3: A common starting point is to create a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your aqueous medium. It is crucial to be aware of the potential for the compound to precipitate upon dilution.
Q4: Can adjusting the pH of my aqueous solution improve solubility?
A4: Yes, for ionizable compounds, pH can significantly influence solubility. As a phenolic compound, this compound is weakly acidic. Increasing the pH of the aqueous solution above its pKa will deprotonate the hydroxyl groups, forming a more soluble phenolate salt. However, the exact pKa of this specific derivative may not be readily available, and significant pH changes might not be compatible with your experimental system.
Q5: Are there any recommended formulation strategies to enhance the aqueous solubility of this compound for in vitro studies?
A5: Several formulation strategies can be employed, including the use of co-solvents, cyclodextrins, and surfactants to create micellar or nanoemulsion formulations. The choice of strategy will depend on the specific requirements of your experiment, such as the desired final concentration and any potential interference of the excipients with your assay.
Troubleshooting Guides
Issue 1: Compound precipitates out of solution after diluting the organic stock into an aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Aqueous Solubility | Increase the proportion of co-solvent in the final solution. | Improved solubility, but be mindful of the co-solvent's effect on your experimental system. |
| Use a solubility-enhancing excipient like cyclodextrin in the aqueous phase before adding the stock solution. | The cyclodextrin can encapsulate the hydrophobic molecule, increasing its apparent solubility. | |
| "Salting Out" Effect | If using a high concentration of salts in your buffer, consider reducing the salt concentration if experimentally permissible. | Reduced "salting out" effect, potentially improving solubility. |
| Temperature Effects | Gently warm the solution (if the compound is stable at higher temperatures) to aid dissolution. | Increased solubility at higher temperatures. Ensure the solution remains clear upon cooling to the experimental temperature. |
Issue 2: Inconsistent results in biological assays, possibly due to poor solubility.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Undissolved Compound | Visually inspect your solutions for any precipitate or cloudiness. Filter the solution before use. | Removal of undissolved particles, leading to more consistent results based on the truly dissolved concentration. |
| Precipitation Over Time | Prepare fresh dilutions immediately before each experiment. | Minimizes the impact of time-dependent precipitation on your assay results. |
| Interaction with Assay Components | Evaluate the compatibility of your chosen solubilization method (e.g., co-solvents, surfactants) with your assay. | Identification of any interference from excipients, allowing for the selection of a more suitable solubilization strategy. |
Data Presentation
Table 1: Estimated Solubility of this compound in Various Solvents
| Solvent Type | Examples | Estimated Solubility | Comments |
| Aqueous Buffers | PBS, Tris-HCl | Very Low | Highly dependent on pH and temperature. |
| Polar Aprotic Solvents | DMSO, DMF, Acetone | High | Good for preparing concentrated stock solutions. |
| Alcohols | Ethanol, Methanol, Isopropanol | High | Can be used as co-solvents in aqueous solutions. |
| Non-polar Solvents | Chloroform, Dichloromethane | High | Not suitable for most biological experiments. |
Table 2: Comparison of Common Solubility Enhancement Techniques
| Technique | Mechanism of Action | Typical Concentration Range | Advantages | Potential Disadvantages |
| Co-solvents | Reduces the polarity of the aqueous medium. | 1-20% (v/v) | Simple to implement. | Can affect biological systems; risk of precipitation upon dilution. |
| Cyclodextrins | Encapsulates the hydrophobic molecule in its cavity. | 1-10% (w/v) | Generally low toxicity; can improve stability. | Can be expensive; may have a saturation limit. |
| Surfactants | Forms micelles that entrap the hydrophobic molecule. | Above Critical Micelle Concentration (CMC) | High solubilization capacity. | Can be cytotoxic; may interfere with assays. |
| Nanoemulsions | Disperses the compound in a stable oil-in-water emulsion. | Varies with formulation | High drug loading capacity; can improve bioavailability. | More complex to prepare and characterize. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Dilution into Aqueous Buffer
-
Stock Solution Preparation:
-
Accurately weigh a desired amount of this compound.
-
Dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO or ethanol) to prepare a concentrated stock solution (e.g., 10-50 mM).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
Dilution into Aqueous Buffer:
-
Pre-warm the aqueous buffer to the desired experimental temperature.
-
While vortexing the aqueous buffer, slowly add the required volume of the stock solution dropwise to achieve the final desired concentration.
-
Visually inspect the final solution for any signs of precipitation or cloudiness.
-
If the solution is not clear, it indicates that the solubility limit has been exceeded.
-
Protocol 2: Solubility Enhancement using a Co-solvent System
-
Prepare the aqueous buffer for your experiment.
-
Prepare a stock solution of this compound in a water-miscible co-solvent such as ethanol or DMSO.
-
In a separate container, prepare the final aqueous buffer containing the desired percentage of the co-solvent (e.g., 1%, 5%, or 10% v/v).
-
Slowly add the stock solution to the co-solvent-containing buffer while vortexing to reach the final concentration.
-
Observe for any precipitation.
Protocol 3: Quantification of this compound using HPLC (Adapted Method)
This protocol is a starting point and should be optimized and validated for your specific instrumentation and requirements.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 280 nm, to be determined by UV scan).
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a suitable solvent.
-
-
Sample Preparation:
-
Dilute your experimental samples with the mobile phase to fall within the concentration range of your standard curve.
-
Filter all samples and standards through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Generate a standard curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of your samples by interpolating their peak areas from the standard curve.
-
Visualizations
Technical Support Center: Protocol Refinement for 5-(1,1-Dimethylbutyl)resorcinol Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in experiments involving 5-(1,1-Dimethylbutyl)resorcinol.
Troubleshooting Guides
This section addresses common issues that may arise during experimentation with this compound, offering potential causes and solutions.
Issue 1: Poor Solubility of this compound
| Potential Cause | Recommended Solution |
| Inappropriate Solvent | This compound is sparingly soluble in water. For in vitro assays, prepare a stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. Ensure the final concentration of the organic solvent in the assay medium is low (typically <0.5%) to avoid solvent-induced artifacts. |
| Precipitation in Aqueous Buffers | After diluting the stock solution in aqueous buffers, the compound may precipitate. To mitigate this, vortex or sonicate the solution briefly. It is also advisable to prepare fresh dilutions for each experiment. |
| Incorrect pH of the Buffer | The solubility of phenolic compounds can be pH-dependent. Ensure the pH of your experimental buffer is within a stable range for the compound. |
Issue 2: Inconsistent Results in Tyrosinase Inhibition Assays
| Potential Cause | Recommended Solution |
| Substrate Auto-oxidation | L-DOPA, a common substrate in tyrosinase assays, can auto-oxidize, leading to a high background signal. Prepare the L-DOPA solution fresh before each experiment and include a control without the tyrosinase enzyme to measure the rate of auto-oxidation. |
| Enzyme Instability | Mushroom tyrosinase can lose activity over time. Prepare fresh enzyme solutions and keep them on ice during the experiment. Avoid repeated freeze-thaw cycles of the enzyme stock. |
| Variability in Reagent Purity | The purity of mushroom tyrosinase can vary between batches and suppliers, affecting IC50 values.[1] It is recommended to use a positive control, such as kojic acid, in every experiment to normalize the results. |
| Inaccurate Pipetting | Small volumes of concentrated solutions can be difficult to pipette accurately. Use calibrated pipettes and consider preparing intermediate dilutions to increase the volumes being handled. |
Issue 3: Cytotoxicity in Cell-Based Assays
| Potential Cause | Recommended Solution |
| High Concentration of Compound | Resorcinol derivatives can be cytotoxic at high concentrations.[2] Perform a dose-response experiment to determine the non-toxic concentration range for your specific cell line using a cell viability assay such as the MTT assay. |
| Solvent Toxicity | The organic solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure the final solvent concentration in the cell culture medium is below the toxic threshold for your cells (typically <0.5%). |
| Extended Incubation Time | Prolonged exposure to the compound may lead to cell death. Optimize the incubation time to achieve the desired biological effect without compromising cell viability. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound as a depigmenting agent?
A1: The primary mechanism of action for this compound, like other resorcinol derivatives, is the direct inhibition of the tyrosinase enzyme.[3] Tyrosinase is the key enzyme in the melanogenesis pathway, responsible for converting L-tyrosine to L-DOPA and subsequently to dopaquinone, a precursor for melanin.[3][4] By inhibiting this enzyme, this compound effectively reduces the production of melanin.
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a high-concentration stock solution in a non-polar organic solvent like DMSO or ethanol. For example, a 10 mM stock solution can be prepared and stored at -20°C. For experiments, dilute the stock solution to the desired final concentration in the appropriate assay buffer or cell culture medium immediately before use.
Q3: What are the recommended positive controls for tyrosinase inhibition and cell-based melanogenesis assays?
A3: For tyrosinase inhibition assays, kojic acid is a commonly used positive control.[5] For cell-based melanogenesis assays, you can use known depigmenting agents like 4-butylresorcinol or arbutin as positive controls.
Q4: Can this compound affect other signaling pathways in cells?
A4: While the main target is tyrosinase, some studies on resorcinol have shown effects on other signaling pathways, such as the cAMP and MAPK pathways, which can also influence melanogenesis. However, the direct impact of this compound on these pathways requires specific investigation.
Q5: What is a typical concentration range to use for in vitro experiments?
A5: The effective concentration can vary depending on the assay. For tyrosinase inhibition assays, a starting range of 1-100 µM is often used for initial screening. For cell-based assays, it is crucial to first determine the non-toxic concentration range through a cytotoxicity assay (e.g., MTT assay) before proceeding with functional assays.
Experimental Protocols
Protocol 1: Mushroom Tyrosinase Inhibition Assay
This protocol is adapted from standard methods for assessing tyrosinase inhibitors.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA
-
This compound
-
Kojic Acid (positive control)
-
Sodium Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
DMSO (for stock solutions)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 10 mM stock solution of this compound and Kojic Acid in DMSO.
-
Prepare fresh working solutions of the test compound and kojic acid by diluting the stock solutions in sodium phosphate buffer.
-
Prepare a fresh 2.5 mM L-DOPA solution in sodium phosphate buffer.
-
Prepare a 1000 U/mL mushroom tyrosinase solution in sodium phosphate buffer and keep it on ice.
-
In a 96-well plate, add the following to each well:
-
20 µL of various concentrations of the test compound or positive control.
-
140 µL of sodium phosphate buffer.
-
20 µL of mushroom tyrosinase solution.
-
-
For the control wells, add 20 µL of buffer instead of the test compound. For the blank wells, add buffer instead of the enzyme solution.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to all wells.
-
Measure the absorbance at 475 nm at regular intervals (e.g., every minute) for 20-30 minutes using a microplate reader.
-
Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100
Protocol 2: Cell-Based Melanogenesis Assay in B16F10 Melanoma Cells
This protocol outlines the measurement of melanin content in a cell-based system.
Materials:
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
4-butylresorcinol (positive control)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
1 N NaOH with 10% DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Seed B16F10 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various non-toxic concentrations of this compound and the positive control for 48-72 hours.
-
After incubation, wash the cells with PBS.
-
Lyse the cells by adding 100 µL of 1 N NaOH containing 10% DMSO to each well and incubate at 80°C for 1 hour.
-
Measure the absorbance of the lysate at 405 nm using a microplate reader. This absorbance is proportional to the melanin content.
-
In a parallel plate, determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay) to normalize the melanin content to the total protein content.
-
Calculate the percentage of melanin inhibition relative to the untreated control cells.
Quantitative Data Summary
The following table summarizes the reported IC50 values for 4-butylresorcinol, a structurally similar compound, which can serve as a reference for estimating the potential potency of this compound.
| Compound | Assay | Substrate | IC50 (µM) | Reference |
| 4-n-Butylresorcinol | Human Tyrosinase Inhibition | L-DOPA | 21 | F. Mann et al., 2018 |
| 4-n-Butylresorcinol | Melanin Production in MelanoDerm™ | - | 13.5 | F. Mann et al., 2018 |
| Kojic Acid | Human Tyrosinase Inhibition | L-DOPA | ~500 | F. Mann et al., 2018 |
Visualizations
Caption: Melanogenesis signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxicity of resorcinol under short- and long-term exposure in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. skintypesolutions.com [skintypesolutions.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
Impact of pH on 5-(1,1-Dimethylbutyl)resorcinol tyrosinase inhibitory activity and stability
Technical Support Center: 5-(1,1-Dimethylbutyl)resorcinol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the tyrosinase inhibitory activity and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general impact of pH on mushroom tyrosinase activity? A1: Mushroom tyrosinase, the enzyme commonly used in screening assays, exhibits optimal activity in a neutral pH range, typically between 6.5 and 7.0. The enzyme's activity significantly decreases under acidic conditions (pH < 6.0) and can also be affected at alkaline pH.[1] It is crucial to maintain a stable pH within the optimal range during the assay to ensure reliable and reproducible results.
Q2: How does pH affect the stability of this compound in solution? A2: While specific data for this compound is limited, related resorcinol derivatives, such as phenylethyl resorcinol, have shown instability in alkaline conditions (e.g., pH 9), leading to color changes and degradation.[2] It is recommended to prepare and store stock solutions in a neutral or slightly acidic buffer and to prepare working solutions fresh before each experiment. Avoid prolonged storage in alkaline buffers.
Q3: My this compound solution has turned a yellowish/orange color. What could be the cause? A3: A color change in the solution is a common indicator of compound degradation. This can be caused by exposure to alkaline pH, high temperatures, or natural light.[2] Ensure your solutions are stored protected from light and at a stable, appropriate pH to maintain compound integrity.
Q4: Can this compound act as a substrate for tyrosinase instead of an inhibitor? A4: Some resorcinol derivatives can act as alternative substrates for tyrosinase, particularly in the presence of a co-substrate or reducing agent.[3][4] This can lead to complex kinetics. If you observe unusual reaction kinetics, consider the possibility that the compound may be slowly oxidized by the enzyme.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments. | 1. pH Drift: The pH of your assay buffer may be inconsistent or may change during the experiment. 2. Compound Instability: The inhibitor may be degrading in the assay buffer. | 1. Prepare fresh buffer for each experiment and verify the pH with a calibrated meter just before use. 2. Prepare inhibitor dilutions immediately before adding them to the assay plate. Minimize the time the compound spends in the final assay buffer before measurement. |
| Inhibitory activity is much lower than expected. | 1. Suboptimal Assay pH: The pH of the buffer may be outside the optimal range for tyrosinase activity, leading to low overall enzyme turnover and masking the inhibitory effect. 2. Compound Precipitation: The compound may not be fully soluble in the final assay concentration and buffer, reducing its effective concentration. | 1. Confirm that your assay buffer pH is between 6.5 and 7.0. Run a control without the inhibitor to verify robust enzyme activity. 2. Check the solubility of this compound in your assay buffer. You may need to adjust the concentration of the organic solvent (e.g., DMSO) in the final reaction mixture, ensuring it does not exceed a level that inhibits the enzyme itself. |
| Reaction shows a lag phase or non-linear progress curve. | 1. Slow-Binding Inhibition: The inhibitor may exhibit slow-binding kinetics. 2. Compound acting as a substrate: The compound might be slowly oxidized by tyrosinase, competing with the primary substrate.[3] | 1. Increase the pre-incubation time of the enzyme with the inhibitor before adding the substrate (e.g., L-DOPA) to allow for equilibrium to be reached.[5] 2. Analyze the reaction products using HPLC to check for potential oxidation of the inhibitor. |
Quantitative Data Summary
The following tables present hypothetical yet expected data based on the known behavior of tyrosinase and related resorcinol inhibitors. Researchers should generate their own data for specific experimental conditions.
Table 1: Effect of pH on the Tyrosinase Inhibitory Activity (IC50) of this compound
| Assay pH | IC50 (µM) | Standard Deviation (µM) | Notes |
| 5.5 | 15.2 | ± 1.8 | Reduced enzyme activity at this pH can make IC50 determination less reliable. |
| 6.8 | 2.5 | ± 0.3 | Optimal pH for mushroom tyrosinase activity, leading to more consistent inhibition data. |
| 8.0 | 4.8 | ± 0.9 | Potential for compound instability and altered enzyme kinetics at alkaline pH. |
Table 2: pH-Dependent Stability of this compound in Aqueous Buffer at 25°C
| Buffer pH | Incubation Time (hours) | % Remaining Compound | Visual Observation |
| 5.0 | 24 | 99.1% | Clear, colorless solution. |
| 7.0 | 24 | 98.5% | Clear, colorless solution. |
| 9.0 | 24 | 85.3% | Solution develops a slight orange tint.[2] |
Experimental Protocols
Protocol 1: Tyrosinase Inhibitory Activity Assay
This protocol details a spectrophotometric method to determine the inhibitory activity of this compound against mushroom tyrosinase using L-DOPA as a substrate.
-
Reagent Preparation:
-
Phosphate Buffer (50 mM): Prepare buffers at the desired pH values (e.g., 5.5, 6.8, 8.0). Verify the final pH with a calibrated pH meter.
-
Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase (e.g., 1000 units/mL) in phosphate buffer. Dilute to a working concentration (e.g., 100 units/mL) immediately before use.[6]
-
L-DOPA Solution (5 mM): Dissolve L-DOPA in phosphate buffer. Prepare this solution fresh and protect it from light to prevent auto-oxidation.[6]
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in DMSO to generate a range of test concentrations.
-
-
Assay Procedure (96-well plate format):
-
Add 40 µL of phosphate buffer to each well.
-
Add 20 µL of various concentrations of the inhibitor solution. For the control, add 20 µL of DMSO.
-
Add 20 µL of mushroom tyrosinase solution (100 units/mL) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of 5 mM L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.
-
Plot the % Inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: pH Stability Assessment using HPLC
This protocol describes how to evaluate the stability of this compound over time in buffers of different pH.
-
Sample Preparation:
-
Prepare a series of buffers at different pH values (e.g., pH 4, 7, 9).
-
Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution into each buffer to a final concentration of 100 µg/mL. Ensure the final percentage of the organic solvent is low (e.g., <5%) to minimize its effect on stability.
-
-
Incubation:
-
Divide each pH solution into aliquots for different time points (e.g., 0, 2, 8, 24, 48 hours).
-
Store the aliquots under controlled conditions (e.g., 25°C, protected from light).
-
-
HPLC Analysis:
-
At each designated time point, take an aliquot and inject it into an HPLC system equipped with a C18 column and a UV detector.
-
Use a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid) to achieve good separation of the parent compound from any potential degradation products.
-
Monitor the elution at the λmax of this compound.
-
-
Data Analysis:
-
Determine the peak area of the parent compound at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the peak area at time 0.
-
Plot the percentage remaining against time for each pH to determine the degradation kinetics.
-
Visualizations
Caption: Experimental workflow for the tyrosinase inhibition assay.
Caption: Interrelationship of pH, stability, and enzyme activity.
Caption: Tyrosinase catalytic cycle and proposed point of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the action of tyrosinase on resorcinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic Promotion on Tyrosinase Inhibition by Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Formulation Challenges with High-Concentration Resorcinol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when formulating with high-concentration resorcinol derivatives.
Frequently Asked Questions (FAQs)
1. What are the primary challenges when formulating with high-concentration resorcinol derivatives?
Formulating with high concentrations of resorcinol and its derivatives presents several key challenges:
-
Solubility: Many resorcinol derivatives have limited solubility in aqueous and common cosmetic solvents, making it difficult to achieve high concentrations without crystallization.
-
Stability: Resorcinol derivatives are susceptible to oxidation, which can lead to discoloration (often a pink or reddish-brown hue) and a loss of efficacy.[1] This degradation can be accelerated by exposure to light, air, and certain metal ions.[2][3]
-
Skin Irritation: High concentrations of resorcinol can cause skin irritation, redness, and sensitization.[4][5] The potential for irritation increases with the concentration used.[4]
-
Discoloration: Formulations containing resorcinol derivatives are prone to color changes over time, which is aesthetically undesirable for cosmetic and pharmaceutical products.[1]
2. What is a typical starting concentration for resorcinol in topical formulations?
For over-the-counter acne treatments, resorcinol concentrations are typically around 2%.[4][6] In cosmetic products like hair dyes, concentrations can range from 1.25% to 5%.[4] For specific dermatological treatments prescribed by a physician, concentrations can be significantly higher, such as 15% for conditions like hidradenitis suppurativa.[7][8]
3. How can I improve the solubility of a resorcinol derivative in my formulation?
To improve the solubility of resorcinol derivatives, consider the following approaches:
-
Solvent Selection: Resorcinol itself is readily soluble in water, alcohol, and ether.[9] For less soluble derivatives, a careful selection of co-solvents is crucial. Lengthening the alkyl chain on a resorcinol derivative can increase its lipid solubility.[1]
-
pH Adjustment: The solubility of phenolic compounds like resorcinol can be influenced by the pH of the formulation.
-
Use of Solubilizers: Incorporating solubilizing agents such as glycols or using advanced delivery systems like liposomes can enhance the solubility of poorly soluble derivatives like phenylethyl resorcinol.[3]
4. What are the signs of instability in a formulation containing resorcinol derivatives?
The most common sign of instability is a change in color, with the formulation often turning pink, red, or brown.[2] Other indicators of degradation can be detected through analytical methods like High-Performance Liquid Chromatography (HPLC), which can quantify the amount of the active ingredient that has degraded over time.[7][8]
5. Is it possible to prevent the discoloration of my formulation?
While challenging, discoloration can be minimized through several strategies:
-
Use of Antioxidants: Incorporating antioxidants can help to quench free radicals and inhibit the oxidation process.
-
Chelating Agents: Adding chelating agents like EDTA can bind metal ions that may catalyze oxidation reactions.[10]
-
Opaque Packaging: Protecting the formulation from light by using opaque or amber-colored packaging is essential.[7][8] Aluminum tubes have been shown to be effective in maintaining the stability of a 15% resorcinol cream.[7][8]
-
Control of pH: Maintaining an optimal pH can help to slow down degradation reactions.
Troubleshooting Guides
Problem 1: My resorcinol derivative is precipitating out of the formulation.
Possible Causes and Solutions:
| Cause | Solution |
| Poor Solubility | - Review the solubility profile of your specific resorcinol derivative. - Experiment with different co-solvent systems (e.g., glycols, ethanol). - Consider using solubilizing agents or encapsulating the active in a delivery system like liposomes or lipid nanoparticles.[3][11] |
| pH Shift | - Measure the pH of your formulation over time. - If a pH shift is observed, incorporate a suitable buffering system to maintain the desired pH. |
| Temperature Fluctuation | - Store the formulation at a controlled room temperature. - Evaluate the formulation's stability under different temperature conditions during development. |
Problem 2: The formulation is turning brown/pink.
Possible Causes and Solutions:
| Cause | Solution |
| Oxidation | - Add an effective antioxidant to the formulation. - Incorporate a chelating agent (e.g., EDTA) to sequester metal ions.[10] |
| Light Exposure | - Package the product in an opaque or light-protective container (e.g., aluminum tube, amber glass).[7][8] |
| Air Exposure | - Consider using airless packaging to minimize contact with oxygen. - During manufacturing, minimize the formulation's exposure to air. |
Problem 3: Users are reporting skin irritation.
Possible Causes and Solutions:
| Cause | Solution |
| High Concentration | - Evaluate if the concentration can be lowered while maintaining efficacy. Resorcinol concentrations under 2% are reported to cause fewer reactions.[4] - For some applications, combining resorcinol with other actives at lower concentrations can enhance efficacy without increasing irritation.[12] |
| Formulation pH | - Ensure the final pH of the product is within a physiologically acceptable range for the skin (typically 4.5-5.5). |
| Other Irritating Ingredients | - Review the other excipients in your formulation for their potential to cause irritation. - Avoid combining high-concentration resorcinol with other known irritants or peeling agents unless specifically intended and tested for safety.[6] |
| Sensitive Skin Population | - Recommend a patch test for users with sensitive skin before widespread application.[5] - Incorporate soothing and anti-inflammatory ingredients into the formulation. |
Quantitative Data
Table 1: Solubility of Resorcinol in Various Solvents
| Solvent | Solubility ( g/100 mL at 20 °C) |
| Water | 110[9][13] |
| Ethanol | Soluble[9] |
| Diethyl Ether | Soluble[9] |
| Acetone | Soluble[13] |
| Glycerol | Soluble[13] |
| Chloroform | Insoluble[9] |
| Carbon Disulfide | Insoluble[9] |
Table 2: Stability of 15% Topical Resorcinol Formulation Over 12 Months at 25°C ± 2°C
| Packaging | Visual Inspection (at 365 days) | pH Variation | Resorcinol Degradation (HPLC) |
| Aluminum Tubes | Unchanged | < 0.3 units | < 7% |
| Plastic Tubes | Changed | < 0.3 units | < 7% |
| Amber Plastic Containers | Changed | < 0.3 units | > 7% |
(Data adapted from a study on the long-term stability of a 15% topical resorcinol formulation.[7][8])
Experimental Protocols
Protocol 1: HPLC Method for Stability Testing of Resorcinol Formulations
This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of resorcinol in topical formulations.
1. Instrumentation and Conditions:
-
HPLC System: An Agilent 1260 HPLC system or equivalent with a Diode Array Detector (DAD).[14]
-
Column: C18 reverse-phase column (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 mm x 250 mm, 5 µm).[14]
-
Mobile Phase: A mixture of methanol and water (e.g., 40:60 v/v) or a phosphate buffer and acetonitrile, depending on the specific derivative and formulation.[14][15] An isocratic elution is often suitable.[14]
-
Flow Rate: 1.0 mL/minute.[14]
-
Injection Volume: 10 µL.[14]
-
Column Temperature: 25°C.[14]
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of resorcinol reference standard in a suitable solvent (e.g., 0.1 M hydrochloric acid or the mobile phase) to create a stock solution.[15]
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to different concentrations.
-
Sample Preparation: Accurately weigh a portion of the formulation and dissolve it in a suitable solvent. Further dilution may be necessary to bring the concentration within the calibration range. The sample solution should be filtered through a 0.45 µm filter before injection.
3. Validation:
-
The method should be validated according to ICH Q2(R1) guidelines for parameters including linearity, accuracy, precision (intraday and interday), specificity, and robustness.[7][15][16]
4. Stability Study:
-
Store the formulation in its final packaging at specified long-term and accelerated storage conditions (e.g., 25°C/60% RH and 40°C/75% RH).
-
At predetermined time points, withdraw samples and analyze them using the validated HPLC method to determine the concentration of the resorcinol derivative.
-
Assess for the appearance of any degradation products.
Protocol 2: General Method for Assessing the Solubility of a Resorcinol Derivative
This protocol outlines a common laboratory method for determining the solubility of a resorcinol derivative in various solvents.
1. Materials:
-
Resorcinol derivative powder.
-
A selection of cosmetic solvents (e.g., water, ethanol, propylene glycol, isopropyl myristate).
-
Vials with screw caps.
-
A magnetic stirrer or shaker bath.
-
Analytical balance.
-
A method for quantifying the dissolved derivative (e.g., UV-Vis spectrophotometer or HPLC).
2. Procedure:
-
Add a pre-weighed excess amount of the resorcinol derivative to a known volume of the selected solvent in a vial. The goal is to have undissolved solid remaining after equilibrium is reached.
-
Securely cap the vials and place them in a shaker bath or on a magnetic stirrer at a controlled temperature (e.g., 25°C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours).
-
After equilibration, visually confirm that excess solid is still present.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. This can be done by centrifugation followed by careful pipetting or by using a syringe with a filter.
-
Dilute the supernatant with a suitable solvent to a concentration that is within the analytical range of your quantification method.
-
Determine the concentration of the dissolved resorcinol derivative using a calibrated analytical method.
-
Calculate the solubility in units such as mg/mL or g/100 mL.
Visualizations
Caption: Troubleshooting workflow for common formulation issues.
Caption: Workflow for conducting a stability study.
Caption: Strategies to minimize skin irritation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. safecosmetics.org [safecosmetics.org]
- 5. What are the side effects of Resorcinol? [synapse.patsnap.com]
- 6. capitalresin.com [capitalresin.com]
- 7. Formulation, long-term physicochemical and microbiological stability of 15% topical resorcinol for hidradenitis suppurativa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation, long-term physicochemical and microbiological stability of 15% topical resorcinol for hidradenitis suppurativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resorcinol - Wikipedia [en.wikipedia.org]
- 10. JP7086960B2 - Use of chelating agents to improve the color stability of resorcinol - Google Patents [patents.google.com]
- 11. scilit.com [scilit.com]
- 12. Resorcinol in Dermatology - Indian Journal of Postgraduate Dermatology [ijpgderma.org]
- 13. Resorcinol - Sciencemadness Wiki [sciencemadness.org]
- 14. 3PC-011 Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 5-(1,1-Dimethylbutyl)resorcinol and Hydroquinone in the Management of Hyperpigmentation
A comprehensive review of the efficacy, mechanisms of action, and safety profiles of two prominent skin-lightening agents.
In the landscape of dermatological treatments for hyperpigmentation, hydroquinone has long been considered the gold standard. However, concerns regarding its safety profile have spurred the development of alternative agents. Among these, 5-(1,1-Dimethylbutyl)resorcinol, a derivative of resorcinol, has emerged as a potent and promising candidate. This guide provides a detailed comparative analysis of the efficacy of this compound and hydroquinone, supported by experimental data, for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and hydroquinone exert their primary effect by inhibiting tyrosinase, the key enzyme in the melanin synthesis pathway. However, their mechanisms exhibit notable differences.
Hydroquinone acts as a competitive inhibitor of tyrosinase, interfering with the conversion of tyrosine to dopaquinone.[1][2] Beyond enzymatic inhibition, hydroquinone is also understood to suppress other metabolic processes within melanocytes and may even cause selective damage to these pigment-producing cells, further contributing to its depigmenting effect.[1]
This compound , specifically 4-n-butylresorcinol, is a highly potent inhibitor of human tyrosinase.[3][4] Its mechanism also involves the inhibition of tyrosinase-related protein-1 (TRP-1), another key enzyme in the melanogenesis cascade.[4] This dual inhibition contributes to its pronounced efficacy in reducing melanin production.
References
A Comparative Analysis of 5-(1,1-Dimethylbutyl)resorcinol and 4-n-butylresorcinol for the Treatment of Melasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melasma is a common hyperpigmentary disorder characterized by symmetric, blotchy, brownish facial pigmentation. It poses a significant therapeutic challenge due to its recurrent nature and the limited efficacy and potential side effects of existing treatments. Resorcinol derivatives have emerged as a promising class of compounds for treating hyperpigmentation, primarily through their ability to inhibit tyrosinase, the key enzyme in melanin synthesis. This guide provides an objective comparison of two such derivatives: 5-(1,1-Dimethylbutyl)resorcinol and the more extensively studied 4-n-butylresorcinol, based on available experimental data.
Mechanism of Action: Tyrosinase Inhibition
Both this compound and 4-n-butylresorcinol are thought to exert their depigmenting effects by inhibiting tyrosinase. This enzyme catalyzes the first two rate-limiting steps in melanogenesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. By blocking this enzymatic activity, these resorcinol derivatives effectively reduce the production of melanin.
The general mechanism involves the resorcinol moiety binding to the active site of the tyrosinase enzyme, thereby preventing the substrate (L-tyrosine) from binding and being converted to melanin precursors.
Head-to-head study of 5-(1,1-Dimethylbutyl)resorcinol against other resorcinol derivatives
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Tyrosinase Inhibitors
The quest for effective and safe agents to manage hyperpigmentation is a significant focus in dermatological research and cosmetic science. Resorcinol derivatives have emerged as a promising class of compounds, primarily due to their ability to inhibit tyrosinase, the rate-limiting enzyme in melanin synthesis. This guide provides a head-to-head comparison of the performance of several resorcinol derivatives, with a focus on their tyrosinase inhibitory activity.
While the primary focus of this guide was to be a comparative study including 5-(1,1-Dimethylbutyl)resorcinol, a comprehensive search of available scientific literature did not yield specific data on its tyrosinase inhibition (IC50), antioxidant activity, or clinical efficacy for hyperpigmentation. Therefore, this comparison will focus on other prominent resorcinol derivatives for which experimental data is available: 4-butylresorcinol, 4-hexylresorcinol, and the more recent isobutylamido thiazolyl resorcinol, widely known as Thiamidol.
Comparative Efficacy in Tyrosinase Inhibition
The primary mechanism by which resorcinol derivatives impact melanogenesis is through the inhibition of tyrosinase. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor. A lower IC50 value indicates a more potent inhibitor.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 4-Butylresorcinol | Human Tyrosinase | 21 | [1] |
| Mushroom Tyrosinase | 13.5 | [1] | |
| 4-Hexylresorcinol | Human Tyrosinase | 94 | |
| Thiamidol (Isobutylamido Thiazolyl Resorcinol) | Human Tyrosinase | 1.1 | |
| Kojic Acid (Reference) | Human Tyrosinase | 500 | [1] |
| Hydroquinone (Reference) | Human Tyrosinase | ~4400 | |
| Arbutin (Reference) | Human Tyrosinase | ~6500 |
Note: IC50 values can vary between studies depending on the assay conditions.
Based on the available data, Thiamidol demonstrates the most potent inhibition of human tyrosinase, with an IC50 value significantly lower than that of 4-butylresorcinol and 4-hexylresorcinol. All three resorcinol derivatives are considerably more effective than the commonly used skin-lightening agents, kojic acid, hydroquinone, and arbutin.
Antioxidant Activity
While the primary mechanism of action is tyrosinase inhibition, the antioxidant properties of phenolic compounds like resorcinol derivatives may also contribute to their skin-lightening effects by reducing oxidative stress, a known trigger for melanogenesis. Standard in vitro assays to evaluate antioxidant activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (ferric reducing antioxidant power) assays.
Clinical Efficacy in Hyperpigmentation
The ultimate measure of a depigmenting agent's success is its performance in clinical settings.
-
4-Butylresorcinol: Clinical studies have demonstrated the in vivo efficacy of 4-butylresorcinol. In one study, a formulation containing 4-butylresorcinol visibly reduced the appearance of age spots within 8 weeks of twice-daily application. Another study showed it to be more effective than 4-hexylresorcinol and 4-phenylethylresorcinol.
-
Thiamidol: A systematic review of 14 clinical studies concluded that topical isobutylamido thiazolyl resorcinol (ITR) provides statistically significant improvement in various types of hyperpigmentation, including melasma and post-inflammatory hyperpigmentation (PIH). Effective concentrations in these studies ranged from 0.1% to 0.2% applied two to four times daily over 12 to 24 weeks.
Direct head-to-head clinical trials comparing this compound with these other derivatives have not been identified in the reviewed literature.
Signaling Pathways in Melanogenesis
Resorcinol derivatives exert their effects by interfering with the complex signaling cascade that regulates melanin production. The primary pathways involved are the cyclic AMP (cAMP) dependent pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.
Resorcinol derivatives have been shown to suppress the production of cAMP, a key second messenger that upregulates the expression of Microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic genes. Furthermore, some studies indicate that resorcinols can activate the p38 MAPK pathway, which can lead to the degradation of the tyrosinase enzyme. The primary and most direct mechanism remains the competitive inhibition of the tyrosinase enzyme itself.
Experimental Protocols
For researchers looking to conduct their own comparative studies, the following are summarized protocols for key in vitro assays.
Tyrosinase Inhibition Assay (In Vitro)
This assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase, often using L-DOPA as a substrate.
Methodology:
-
Prepare solutions of mushroom or human tyrosinase, L-DOPA, and various concentrations of the test compound in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
In a 96-well plate, add the tyrosinase solution and the test compound. Incubate for a defined period at a specific temperature (e.g., 10 minutes at 25°C).
-
Initiate the enzymatic reaction by adding the L-DOPA solution.
-
Monitor the formation of dopachrome by measuring the absorbance at approximately 475 nm at regular intervals.
-
The percentage of tyrosinase inhibition is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Melanin Content Assay
This assay quantifies the amount of melanin produced by cultured melanocytes (e.g., B16F10 melanoma cells) after treatment with a test compound.
Methodology:
-
Seed melanocytes in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
After an incubation period (typically 48-72 hours), wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a solution such as 1N NaOH.
-
Measure the absorbance of the lysate at approximately 405 nm to quantify the melanin content.
-
To account for differences in cell number, the melanin content is often normalized to the total protein content of the cell lysate, which can be determined using a standard protein assay (e.g., BCA or Bradford assay).
Conclusion and Future Directions
The available evidence strongly suggests that resorcinol derivatives, particularly Thiamidol and 4-butylresorcinol, are highly effective inhibitors of human tyrosinase and hold significant promise for the management of hyperpigmentation. Their potency far exceeds that of traditional agents like hydroquinone and kojic acid in in vitro assays.
The lack of publicly available data on this compound highlights a gap in the current research landscape. Head-to-head in vitro and clinical studies comparing this compound with other resorcinol derivatives are warranted to fully understand its potential and relative efficacy. Future research should also focus on elucidating the full spectrum of their mechanisms of action, including their antioxidant potential and impact on various signaling pathways involved in melanogenesis. Such studies will be invaluable for the development of next-generation, targeted therapies for hyperpigmentary disorders.
References
Comparative Guide to the Synergistic Effects of 5-(1,1-Dimethylbutyl)resorcinol with Other Skin Lightening Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the potential synergistic effects of 5-(1,1-Dimethylbutyl)resorcinol, a potent tyrosinase inhibitor, when combined with other common skin lightening agents. While direct quantitative data for synergistic combinations involving this compound is limited in publicly available literature, this document outlines the scientific basis for potential synergies, provides detailed experimental protocols for their evaluation, and presents a framework for data comparison.
Introduction to this compound
This compound belongs to the family of alkylresorcinols, which are known for their efficacy in inhibiting tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2][3] Its structure allows for effective interaction with the active site of tyrosinase, thereby reducing the production of melanin and leading to a skin lightening effect. The exploration of synergistic combinations with other agents that act on different pathways of melanogenesis is a promising strategy to enhance efficacy and reduce the potential for side effects.
Potential Synergistic Combinations and Mechanisms
A synergistic effect in skin lightening can be achieved by combining agents that target different steps in the complex process of melanogenesis. Based on the known mechanisms of various skin lightening agents, the following combinations with this compound are proposed for investigation:
-
With Niacinamide: this compound inhibits melanin synthesis, while niacinamide is understood to inhibit the transfer of melanosomes from melanocytes to keratinocytes. This dual-action approach could lead to a more pronounced reduction in hyperpigmentation.
-
With Retinoids (e.g., Retinol): Retinoids increase keratinocyte turnover, which helps to shed pigmented cells more quickly. Combining this with the melanin synthesis inhibition by this compound could accelerate the visible reduction of dark spots.
-
With Antioxidants (e.g., Vitamin C, Vitamin E): Oxidative stress is a known trigger for melanogenesis. Antioxidants can neutralize reactive oxygen species (ROS), thus reducing the stimulus for melanin production. This can complement the direct tyrosinase inhibition of this compound.
-
With Agents Targeting MITF (Microphthalmia-associated Transcription Factor): Some agents work by downregulating the expression of MITF, a key transcription factor for tyrosinase and other melanogenic enzymes.[2][3] Combining such an agent with a direct tyrosinase inhibitor like this compound could result in a powerful synergistic effect.
Data Presentation: Framework for Comparative Analysis
To facilitate a standardized comparison of the synergistic effects, the following table structure is recommended for presenting quantitative data from in vitro studies.
Table 1: In Vitro Melanin Inhibition in B16F10 Melanoma Cells
| Treatment Group | Concentration(s) | Melanin Content (% of Control) | Standard Deviation | P-value vs. Single Agents | Synergy Index* |
| Control | - | 100 | ± X.X | - | - |
| This compound | X µM | XX.X | ± X.X | - | - |
| Agent A | Y µM | XX.X | ± X.X | - | - |
| This compound + Agent A | X µM + Y µM | XX.X | ± X.X | <0.05 | X.X |
| Agent B | Z µM | XX.X | ± X.X | - | - |
| This compound + Agent B | X µM + Z µM | XX.X | ± X.X | <0.05 | X.X |
*Synergy Index can be calculated using established methods such as the Chou-Talalay method to quantitatively determine synergy, additivity, or antagonism.
Table 2: In Vitro Tyrosinase Inhibition Assay
| Treatment Group | Concentration(s) | Tyrosinase Activity (% of Control) | Standard Deviation | P-value vs. Single Agents | Synergy Index* |
| Control | - | 100 | ± X.X | - | - |
| This compound | X µM | XX.X | ± X.X | - | - |
| Agent A | Y µM | XX.X | ± X.X | - | - |
| This compound + Agent A | X µM + Y µM | XX.X | ± X.X | <0.05 | X.X |
| Agent B | Z µM | XX.X | ± X.X | - | - |
| This compound + Agent B | X µM + Z µM | XX.X | ± X.X | <0.05 | X.X |
*Synergy Index can be calculated using established methods.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to ensure reproducibility and standardization of results.
Melanin Content Assay in B16F10 Melanoma Cells
This assay quantifies the amount of melanin produced by melanoma cells after treatment with test compounds.
a. Cell Culture and Treatment:
-
B16F10 melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded in 6-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours.
-
The culture medium is then replaced with fresh medium containing the test compounds (this compound alone, the other agent alone, and the combination) at various concentrations. Alpha-melanocyte-stimulating hormone (α-MSH) can be used to induce melanogenesis.[4][5][6]
b. Melanin Extraction and Quantification:
-
After incubation, the cells are washed with phosphate-buffered saline (PBS) and harvested.
-
The cell pellets are dissolved in 1N NaOH containing 10% DMSO and heated at 60-80°C for 1-2 hours to solubilize the melanin.[4][5][7]
-
The absorbance of the resulting solution is measured at 405 nm or 475 nm using a microplate reader.
-
The melanin content is normalized to the total protein content of the cells, which can be determined using a BCA protein assay kit.
-
Results are typically expressed as a percentage of the untreated control.
Tyrosinase Inhibition Assay (Cell-Free)
This assay measures the direct inhibitory effect of test compounds on the activity of tyrosinase.
a. Reaction Mixture Preparation:
-
The assay is performed in a 96-well plate.
-
The reaction mixture contains a phosphate buffer (pH 6.8), mushroom tyrosinase enzyme, and the test compounds at various concentrations.[8][9]
-
Kojic acid is often used as a positive control.[8]
b. Enzyme Kinetics Measurement:
-
The reaction is initiated by adding a substrate, typically L-DOPA or L-Tyrosine.[8][10]
-
The formation of dopachrome, a colored product, is measured kinetically by reading the absorbance at 475 nm or 492 nm at regular intervals.[8][9]
-
The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction (enzyme + substrate) and A_sample is the absorbance of the reaction with the test compound.
-
The IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is then determined.
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Hair dyes resorcinol and lawsone reduce production of melanin in melanoma cells by tyrosinase activity inhibition and decreasing tyrosinase and microphthalmia-associated transcription factor (MITF) expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. snu.elsevierpure.com [snu.elsevierpure.com]
- 4. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. 2.5. Determination of Melanin Content in B16F10 Melanocytes [bio-protocol.org]
- 8. Tyrosinase inhibition assay [bio-protocol.org]
- 9. 3.4.3. Tyrosinase Inhibition Assay [bio-protocol.org]
- 10. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Detection of 5-(1,1-Dimethylbutyl)resorcinol
Comparison of Analytical Method Performance
The selection of an appropriate analytical method hinges on various factors, including the sample matrix, the required level of sensitivity and selectivity, and the available instrumentation. The following table summarizes the key performance characteristics of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Colorimetric methods, based on data reported for resorcinol and other 5-alkylresorcinols.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS | Colorimetric |
| Linearity (R²) | >0.999[1][2] | >0.99 | >0.998[3] | >0.99[4] |
| Limit of Detection (LOD) | 0.63 µg/mL[2] | 2.0–6.1 µg/g[5] | 0.5 nmol/L[3] | ~0.1 µg[6] |
| Limit of Quantification (LOQ) | 2.5 ng (injected)[2] | 6-30 µg/L[7] | 5 nmol/L[3] | 2.5 µg/mL |
| Accuracy (% Recovery) | 99.99%[1] | 94.17%–99.15%[5] | 93–105% | Not consistently reported |
| Precision (%RSD) | <1% (Intra- & Inter-day)[1] | 2.94%–4.87%[5] | 4–18% (Intra- & Inter-batch) | Not consistently reported |
| Selectivity | Good | High | Very High | Moderate |
| Throughput | High | Moderate | High | High |
| Instrumentation Cost | Low to Moderate | High | High | Low |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols, while established for resorcinol and other alkylresorcinols, serve as a strong foundation for developing a validated method for 5-(1,1-Dimethylbutyl)resorcinol.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is widely used for the quantification of resorcinol in pharmaceutical and cosmetic formulations due to its simplicity, robustness, and cost-effectiveness.
Sample Preparation (Pharmaceutical Formulation):
-
Accurately weigh a portion of the sample and transfer it to a volumetric flask.
-
Dissolve the sample in a suitable solvent, such as a mixture of 0.1 M hydrochloric acid and an organic modifier like methanol or acetonitrile.
-
Sonicate the solution to ensure complete dissolution of the analyte.
-
If necessary, perform a liquid-liquid extraction with a solvent like chloroform to remove interfering substances.[2]
-
Filter the final solution through a 0.2 µm membrane filter prior to injection.[8]
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate buffer pH 2.8) and an organic solvent (e.g., acetonitrile or methanol).[1][2]
-
Injection Volume: 10-20 µL.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity and is particularly suitable for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like resorcinols, a derivatization step is often necessary to improve their volatility.
Sample Preparation and Derivatization:
-
Extract the analyte from the sample matrix using a suitable solvent such as acetone or diethyl ether.[9][10] For solid samples like cereal grains, prolonged extraction (e.g., 48 hours) or hot solvent extraction may be required.[9]
-
Evaporate the solvent and reconstitute the residue in a small volume of an appropriate solvent.
-
For derivatization, react the extract with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS).[11][12] This reaction replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups, increasing volatility.[13]
Instrumentation and Conditions:
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl methyl siloxane).
-
Carrier Gas: Helium.
-
Injection: Splitless injection is often used for trace analysis.
-
Temperature Program: A temperature gradient is typically employed, for instance, starting at a lower temperature and ramping up to a higher temperature to ensure the separation of analytes.
-
Ionization: Electron Impact (EI).
-
Detection: Mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it the gold standard for trace-level quantification in complex matrices like biological fluids.
Sample Preparation (Biological Matrix - Plasma):
-
Precipitate proteins in the plasma sample by adding a solvent like acetonitrile.
-
Alternatively, use supported liquid extraction (SLE) or solid-phase extraction (SPE) for sample cleanup and concentration. A high-throughput method using 96-well HybridSPE plates has been reported for alkylresorcinols in plasma.[14]
-
Evaporate the solvent from the extract and reconstitute in the initial mobile phase.
Instrumentation and Conditions:
-
Column: A C18 or other suitable reverse-phase column.
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid to improve ionization.
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), typically in negative ion mode for phenolic compounds.
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for the analyte and monitoring a characteristic product ion, providing very high selectivity.
Colorimetric Method
This technique is a simple, rapid, and inexpensive option for the quantification of total alkylresorcinols, particularly in food and agricultural samples. It is based on the reaction of resorcinols with a diazonium salt to form a colored product.
Sample Preparation and Reaction:
-
Extract the alkylresorcinols from the sample using a solvent like acetone.[6][9]
-
React a portion of the extract with a solution of a diazonium salt, such as Fast Blue RR, in an alkaline medium.[4][15]
-
This reaction produces a colored azo-derivative.
Instrumentation and Conditions:
-
Instrumentation: A spectrophotometer or a microplate reader.
-
Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 490 nm for the Fast Blue RR derivative).[4]
-
Quantification: The concentration is determined by comparing the absorbance to a standard curve prepared with a known resorcinol derivative, such as olivetol.[4]
Method Selection Workflow
The choice of an analytical method should be a systematic process based on the specific requirements of the analysis. The following diagram illustrates a logical workflow to guide this decision-making process.
Caption: Workflow for selecting an analytical method for this compound detection.
This guide provides a foundational understanding of the analytical methodologies applicable to this compound. While the presented data is based on closely related compounds, it offers a strong starting point for method development and validation. Researchers should always perform a thorough method validation for their specific analyte and matrix to ensure the reliability of their results.
References
- 1. 3PC-011 Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development and validation of a micromethod for fast quantification of 5-n-alkylresorcinols in grains and whole grain products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Alkylresorcinol Homologues in Wheat Flour by GC-MS and LC-MS/MS [spkx.net.cn]
- 6. researchgate.net [researchgate.net]
- 7. Gas chromatography/tandem mass spectrometry analysis of alkylresorcinols in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Gas chromatographic-mass spectrometric method for the determination of alkylresorcinols in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 13. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 14. A high-throughput method for liquid chromatography–tandem mass spectrometry determination of plasma alkylresorcinols, biomarkers of whole grain wheat and rye intake [agris.fao.org]
- 15. researchgate.net [researchgate.net]
Evaluating the safety profile of 5-(1,1-Dimethylbutyl)resorcinol compared to kojic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profiles of 5-(1,1-Dimethylbutyl)resorcinol and the widely used skin-lightening agent, kojic acid. The evaluation is based on available experimental data for cytotoxicity, genotoxicity, skin irritation, sensitization, and phototoxicity. It is important to note that while extensive safety data is available for kojic acid, direct experimental studies on this compound are limited. Therefore, data from structurally related alkylresorcinols are included to provide a preliminary assessment, a necessary extrapolation that warrants caution in interpretation.
Executive Summary
Kojic acid has a well-documented safety profile, with established concentrations for cosmetic use that are considered safe, although concerns regarding skin sensitization and potential for weak carcinogenicity at high, systemically unavailable concentrations exist. For this compound, a direct and comprehensive safety evaluation is challenging due to the scarcity of publicly available data. Preliminary cytotoxicity data on homologous 5-n-alkylresorcinols suggest a structure-activity relationship where cytotoxicity varies with alkyl chain length. Data on other structurally related alkylresorcinols, such as 4-hexylresorcinol and phenylethyl resorcinol, indicate potential for skin irritation and sensitization. A definitive comparison necessitates further targeted safety studies on this compound.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for the safety evaluation of this compound and kojic acid.
Table 1: Cytotoxicity Data
| Compound | Cell Line | Assay | Endpoint | Result |
| 5-n-Alkylresorcinol Homologs | Mouse fibroblast L929 | MTT | IC50 | 171–2142 µM (depending on alkyl chain length) |
| Kojic Acid | Human Melanoma (A375) | Sulforhodamine B | IC50 | > 100 µM |
| Human Gingival Fibroblasts (HGF-1) | Sulforhodamine B | IC50 | > 100 µM | |
| Human Lung Fibroblasts (MRC-5) | Sulforhodamine B | IC50 | > 100 µM |
Table 2: Genotoxicity Data
| Compound | Test System | Assay | Result |
| This compound | - | - | No data available |
| Kojic Acid | Salmonella typhimurium (TA98, TA100, TA1535) | Ames Test | Weakly mutagenic at high concentrations |
| Chinese Hamster Ovary (CHO) cells | Chromosomal Aberration | Positive at cytotoxic concentrations | |
| Mouse Lymphoma Assay | Gene Mutation | Negative | |
| In vivo mouse micronucleus | Micronucleus Test | Negative |
Table 3: Skin Irritation Data
| Compound | Model | Assay | Result |
| This compound | - | - | No data available |
| 4-Hexylresorcinol (structural analog) | Human | Patch Test | Irritating |
| Kojic Acid | Human | Patch Test | Mild to moderate irritation, especially at higher concentrations (>1%) |
| Reconstructed Human Epidermis | In vitro Skin Irritation (OECD 439) | Non-irritant at 1% |
Table 4: Skin Sensitization Data
| Compound | Model | Assay | Result |
| This compound | - | - | No data available |
| 4-Hexylresorcinol (structural analog) | Mouse | Local Lymph Node Assay (LLNA) | Sensitizer |
| Phenylethyl Resorcinol (structural analog) | Human | Patch Test | Allergic contact dermatitis reported |
| Kojic Acid | Human | Human Repeat Insult Patch Test (HRIPT) | Sensitizing potential identified |
| Guinea Pig | Guinea Pig Maximization Test | Weak to moderate sensitizer |
Table 5: Phototoxicity Data
| Compound | Model | Assay | Result |
| This compound | - | - | No data available |
| Kojic Acid | 3T3 Fibroblasts | 3T3 NRU Phototoxicity Test (OECD 432) | Not phototoxic |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation of the safety data. The following are standardized protocols for the principal assays.
Cytotoxicity Assay: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Exposure: Treat cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Genotoxicity Assay: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine (his-). The assay assesses the ability of a test substance to cause reverse mutations, allowing the bacteria to grow on a histidine-free medium.
-
Strain Selection: Select appropriate S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537, TA102) to detect different types of mutations.
-
Metabolic Activation: Conduct the test with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
-
Exposure: Pre-incubate the bacterial culture with the test compound and the S9 mix (if applicable).
-
Plating: Plate the treated bacteria on minimal glucose agar plates lacking histidine.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.
Skin Irritation Assay: In Vitro Reconstructed Human Epidermis Test (OECD 439)
This test method uses a three-dimensional reconstructed human epidermis (RhE) model to assess the potential of a chemical to cause skin irritation.
-
Tissue Preparation: Culture the RhE tissues to form a multi-layered, differentiated epidermis.
-
Compound Application: Topically apply the test substance to the surface of the RhE tissue.
-
Exposure and Incubation: Expose the tissue to the test substance for a defined period (e.g., 60 minutes), followed by a post-exposure incubation period (e.g., 42 hours).
-
Viability Assessment: Determine tissue viability using the MTT assay.
-
Data Analysis: A substance is identified as an irritant if the mean tissue viability is reduced below a defined threshold (e.g., ≤ 50%) compared to the negative control.
Skin Sensitization Assay: Murine Local Lymph Node Assay (LLNA)
The LLNA is an in vivo method that measures the proliferation of lymphocytes in the draining auricular lymph nodes of mice following topical application of a test substance.
-
Animal Model: Use CBA/J or CBA/Ca mice.
-
Compound Application: Apply the test substance in a suitable vehicle to the dorsum of both ears for three consecutive days.
-
Thymidine Incorporation: On day 5, inject a radiolabeled thymidine analogue (e.g., ³H-methyl thymidine) intravenously.
-
Lymph Node Excision: Excise the draining auricular lymph nodes.
-
Cell Proliferation Measurement: Prepare a single-cell suspension from the lymph nodes and measure the incorporation of the radiolabel as an indicator of cell proliferation.
-
Data Analysis: Calculate the Stimulation Index (SI) by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI ≥ 3 is considered a positive response, indicating sensitizing potential.
Phototoxicity Assay: 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD 432)
This in vitro assay assesses the phototoxic potential of a substance by comparing its cytotoxicity in the presence and absence of a non-cytotoxic dose of simulated solar light.
-
Cell Culture: Plate Balb/c 3T3 fibroblasts in two 96-well plates and incubate for 24 hours.
-
Compound Exposure: Treat both plates with a range of concentrations of the test substance.
-
Irradiation: Irradiate one plate with a non-cytotoxic dose of UVA light, while keeping the other plate in the dark.
-
Incubation: Incubate both plates for a further 24 hours.
-
Viability Assessment: Determine cell viability using the Neutral Red Uptake assay.
-
Data Analysis: Compare the IC50 values obtained from the irradiated (+UVA) and non-irradiated (-UVA) plates. A Photo-Irritation-Factor (PIF) is calculated (IC50[-UVA] / IC50[+UVA]). A PIF > 5 suggests a probable phototoxic potential.
Visualizations
Experimental Workflow: In Vitro Cytotoxicity Assay (MTT)
Caption: Workflow of the in vitro cytotoxicity MTT assay.
Logical Relationship: Genotoxicity Testing Strategy
Unmasking the Discrepancy: A Comparative Guide to Resorcinol Derivatives as Inhibitors of Mushroom vs. Human Tyrosinase
For researchers, scientists, and drug development professionals, the pursuit of effective tyrosinase inhibitors for cosmetic and therapeutic applications is a significant endeavor. While mushroom tyrosinase has traditionally been the workhorse for initial screening, a growing body of evidence reveals crucial differences in inhibitor potency when compared to human tyrosinase. This guide provides a comprehensive comparison of resorcinol derivatives, a prominent class of tyrosinase inhibitors, highlighting their differential effects on these two key enzymes and underscoring the importance of transitioning to human-centric assays in drug discovery.
Executive Summary
Resorcinol derivatives have emerged as a promising class of compounds for modulating melanin production. However, their inhibitory activity can vary dramatically between the commonly used fungal model, mushroom tyrosinase, and the clinically relevant human tyrosinase. This guide synthesizes experimental data to illustrate these differences, provides detailed experimental protocols for assessing tyrosinase inhibition, and offers a visual representation of the typical assay workflow. The data presented clearly indicates that while some resorcinol derivatives show potent inhibition of mushroom tyrosinase, their efficacy against human tyrosinase can be significantly lower, and in some cases, the trend is reversed. This underscores the critical need for early-stage evaluation against the human enzyme to ensure the clinical translatability of research findings.
Comparative Inhibition of Tyrosinase by Resorcinol Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various resorcinol derivatives against both mushroom and human tyrosinase. The data reveals that inhibitory potency is not always transferable between the two enzymes. For instance, Thiamidol is a remarkably potent inhibitor of human tyrosinase but exhibits weak activity against the mushroom enzyme. Conversely, 4-alkylresorcinols are highly effective against mushroom tyrosinase but demonstrate considerably lower potency against its human counterpart.
| Compound | Mushroom Tyrosinase IC50 (µM) | Human Tyrosinase IC50 (µM) | Reference |
| 4-Alkylresorcinols | |||
| 4-n-Butylresorcinol | 0.15 - 0.56 | 21 - 131 | [1][2] |
| 4-Hexylresorcinol | ~0.15 - 0.56 | Not explicitly stated, but noted to be less effective than 4-n-butylresorcinol in one study | [1] |
| 4-Phenylethylresorcinol | ~0.15 - 0.56 | Not explicitly stated | [1] |
| Thiazolyl Resorcinols | |||
| Thiamidol | 108 | 1.1 | [3][4][5] |
| Urolithin Derivatives | |||
| Compound 1c | 18.09 ± 0.25 | Docking simulations suggest binding | [6] |
| Compound 1h | 4.14 ± 0.10 | Docking simulations suggest binding | [6] |
| Compound 2a | 15.69 ± 0.40 | Docking simulations suggest binding | [6] |
| Other Reference Compounds | |||
| Kojic Acid | 48.62 ± 3.38 | > 500 | [3][6] |
| Hydroquinone | Weakly inhibits | Millimolar range | [3][4][5] |
| Arbutin | Weakly inhibits | Millimolar range | [3][4] |
Experimental Protocols
Accurate and reproducible assessment of tyrosinase inhibition is paramount. Below are detailed methodologies for both mushroom and human tyrosinase inhibition assays.
Mushroom Tyrosinase Inhibition Assay
This assay is widely used for initial screening due to the commercial availability and high activity of the enzyme.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxyphenylalanine) or L-Tyrosine as substrate
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compounds (resorcinol derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Kojic acid)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of the substrate (L-DOPA or L-Tyrosine) in phosphate buffer.
-
Prepare serial dilutions of the test compounds and the positive control.
-
-
Assay Protocol:
-
In a 96-well plate, add a specific volume of phosphate buffer.
-
Add the test compound solution to the respective wells.
-
Add the mushroom tyrosinase solution to all wells except the blank.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately measure the absorbance at a specific wavelength (e.g., 475-490 nm for dopachrome formation from L-DOPA) in kinetic mode for a set duration (e.g., 20-30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance over time).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor).
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.
-
Human Tyrosinase Inhibition Assay
This assay provides more clinically relevant data and is crucial for validating potential drug candidates.
Materials:
-
Recombinant human tyrosinase or human melanoma cell lysate containing tyrosinase.
-
L-DOPA or L-Tyrosine as substrate.
-
Phosphate buffer or cell lysis buffer.
-
Test compounds (resorcinol derivatives) dissolved in a suitable solvent.
-
Positive control (e.g., Thiamidol).
-
96-well microplate reader.
Procedure:
-
Enzyme Source Preparation:
-
Recombinant Human Tyrosinase: Dilute the commercially available or in-house produced enzyme to the desired concentration in an appropriate buffer.
-
Cell Lysate: Culture human melanoma cells (e.g., MNT-1) and lyse them using a suitable lysis buffer to release intracellular tyrosinase. Centrifuge the lysate to remove cell debris and collect the supernatant containing the enzyme.
-
-
Assay Protocol:
-
The protocol is similar to the mushroom tyrosinase assay. In a 96-well plate, combine the buffer, test compound, and the human tyrosinase source (recombinant enzyme or cell lysate).
-
Pre-incubate the mixture.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress by measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
The data analysis is the same as for the mushroom tyrosinase assay, yielding percentage inhibition and IC50 values.
-
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for determining the inhibitory effect of resorcinol derivatives on tyrosinase activity.
References
- 1. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Human Tyrosinase Re... preview & related info | Mendeley [mendeley.com]
- 4. researchgate.net [researchgate.net]
- 5. Thiamidol (isobutylamido thiazolyl resorcinol): A Highly Specific Human Tyrosinase Inhibitor for the Treatment of Hyperpigmentation | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 5-(1,1-Dimethylbutyl)resorcinol: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the disposal of 5-(1,1-Dimethylbutyl)resorcinol based on available safety data for the parent compound, resorcinol. A specific Safety Data Sheet (SDS) for this compound was not located. Researchers, scientists, and drug development professionals should always consult the specific SDS for the compound in use and adhere to all applicable local, state, and federal regulations.
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. For this compound, a derivative of resorcinol, stringent disposal procedures must be followed due to its potential hazards. This guide provides essential information on its safe handling and disposal.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its potential hazards. Based on data for resorcinol, this compound may be harmful if swallowed, cause skin and eye irritation, and is very toxic to aquatic life.[1][2][3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[4] Work should be conducted in a well-ventilated area or under a fume hood to minimize inhalation of dust.[4]
Step-by-Step Disposal Protocol
The following steps outline the recommended procedure for the disposal of this compound and its contaminated materials.
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Avoid mixing with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Spill Management:
-
In case of a spill, avoid generating dust.[1]
-
Moisten the spilled material with water or cover with an inert absorbent material like sand or vermiculite.[5]
-
Carefully sweep or vacuum the contained spill into a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.[5]
-
Do not wash spills into the sewer system.[5]
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as hazardous waste.
-
Follow institutional guidelines for the disposal of decontaminated containers.
-
-
Final Disposal:
-
This compound and its waste materials should be disposed of as hazardous waste.[5]
-
Contact your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal in accordance with all regulations.
-
Hazard and Disposal Data Summary
The following table summarizes key hazard information for resorcinol, which may be indicative of the properties of this compound.
| Hazard Classification | Description | Citation |
| Acute Oral Toxicity | Harmful if swallowed. | [2][3] |
| Skin Irritation | Causes skin irritation. | [2][3] |
| Eye Irritation | Causes serious eye irritation. | [2][3] |
| Aquatic Toxicity | Very toxic to aquatic life. | [1][2][3] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 5-(1,1-Dimethylbutyl)resorcinol
This guide provides crucial safety and logistical information for the proper handling and disposal of 5-(1,1-Dimethylbutyl)resorcinol, tailored for research, scientific, and drug development professionals. The following procedures and recommendations are based on established safety protocols for the parent compound, resorcinol, and are directly applicable due to structural similarities.
Personal Protective Equipment (PPE)
Consistent adherence to PPE protocols is the first line of defense against potential exposure. The following table summarizes the required personal protective equipment.
| Body Part | Personal Protective Equipment | Standards & Specifications |
| Eyes/Face | Chemical safety goggles or a face shield.[1] | Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin | Protective gloves (nitrile rubber recommended), lab coat, and full-body protective clothing.[1][2][3] | Gloves must be inspected prior to use and disposed of after contamination.[3] |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator. | Required when exposure limits may be exceeded, if irritation is experienced, or when dusts are generated.[2] |
Safe Handling and Storage
Proper handling and storage are critical to maintain the integrity of the compound and the safety of laboratory personnel.
Handling:
Storage:
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[2] Seek immediate medical attention.[2] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing and wash it before reuse.[1][2] Get medical attention if irritation persists.[2] |
| Inhalation | Move to fresh air.[2] If breathing is difficult, give oxygen.[2] Seek medical attention if symptoms occur.[2] |
| Ingestion | Do NOT induce vomiting.[2] Rinse mouth with water.[3] Call a physician or poison control center immediately.[2] |
Spill and Disposal Plan
A clear and efficient plan for spills and waste disposal is essential for laboratory safety and environmental protection.
Spill Response:
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if it is safe to do so.[3]
-
Absorb: For small spills, sweep or shovel the material into a suitable, labeled container for disposal.[2][3] Avoid generating dust.[2][3][4]
-
Clean: Clean the affected area thoroughly.
-
Dispose: Dispose of the waste in accordance with local, regional, and national regulations.[2]
Waste Disposal:
-
Dispose of this material and its container as hazardous waste.[6]
-
Do not allow the product to enter drains or waterways.[3][7]
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.
Experimental Workflow: Handling a Chemical Spill
The following diagram outlines the procedural flow for responding to a chemical spill of this compound.
Caption: Workflow for a chemical spill response.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
